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  • Product: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride
  • CAS: 1431970-14-7

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

An In-Depth Technical Guide on the Pharmacological Mechanism and Application of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride Executive Summary In the landscape of rational drug design, 3-Fluoro-4-(pyridin-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacological Mechanism and Application of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride

Executive Summary

In the landscape of rational drug design, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS: 1431970-14-7) is not deployed as a standalone therapeutic entity. Instead, it serves as a highly privileged, deeply optimized pharmacophoric building block[1]. Its primary mechanism of action (MoA) is defined by how this specific structural moiety dictates target engagement, residence time, and spatial orientation when integrated into larger Tyrosine Kinase Inhibitor (TKI) scaffolds[2].

This technical whitepaper deconstructs the mechanistic rationale behind this compound, detailing how its integration into quinazoline, pyrido-pyrimidine, and urea-based scaffolds drives the potent inhibition of oncogenic drivers such as EGFR/HER2 and mutant Isocitrate Dehydrogenase (mt-IDH)[3][4]. Furthermore, we outline self-validating experimental protocols for synthesizing and evaluating derivatives of this critical intermediate.

Structural Pharmacology: Deconstructing the Pharmacophore

The efficacy of TKIs heavily relies on their ability to perfectly complement the electrostatic and steric environment of the ATP-binding cleft. The 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline fragment is engineered to exploit specific sub-pockets within these kinases.

The Aniline Core (Hinge-Binding Linker)

The primary amine ( NH2​ ) acts as the nucleophilic handle for coupling (via SN​Ar reactions) to heteroaromatic cores like quinazolines[4]. Once incorporated, the resulting secondary amine often participates in critical hydrogen bonding with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding site.

The 3-Fluoro Substituent (Electronic & Steric Tuning)

Fluorine is a classic bioisostere for hydrogen and chlorine. Replacing a 3-chloro group with a 3-fluoro group serves three mechanistic purposes:

  • pKa Modulation: Fluorine's high electronegativity withdraws electron density via the inductive effect, lowering the pKa of the aniline nitrogen. This fine-tunes the basicity of the hinge-binding nitrogen, optimizing the target residence time.

  • Metabolic Shielding: The strong C-F bond blocks cytochrome P450-mediated aromatic oxidation at the 3-position, extending the half-life of the derived drug.

  • Steric Fit: With a Van der Waals radius (1.47 Å) smaller than chlorine (1.75 Å) but larger than hydrogen (1.20 Å), fluorine provides a precise steric fit in the restricted hydrophobic pockets of mutant kinases.

The Pyridin-2-ylmethoxy Group (Deep Pocket Engagement)

This extended tail is responsible for the molecule's high selectivity. The methylene ether bridge provides the necessary rotational flexibility to navigate the narrow channel leading to the deep allosteric pocket. Once inside, the pyridine nitrogen acts as a potent hydrogen bond acceptor, interacting with specific conserved residues (e.g., ASP594 in BRAF or equivalent residues in HER2)[5].

The Dihydrochloride Salt Form

Formulating this building block as a dihydrochloride salt ensures high aqueous solubility for in vitro fragment-based screening and prevents the auto-oxidation of the electron-rich free base aniline during long-term storage[1].

Pharmacophore Molecule 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline CAS: 1431970-14-7 Aniline Aniline (NH2) Hinge Binder Linkage (SNAr Reactive Site) Molecule->Aniline Fluoro 3-Fluoro Group Steric/Electronic Tuning Metabolic Shielding Molecule->Fluoro Pyridine Pyridin-2-ylmethoxy Deep Pocket H-Bond Acceptor Flexibility via Ether Molecule->Pyridine

Caption: Structural deconstruction of the 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline pharmacophore.

Mechanism of Action of Derived Inhibitors

When 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is grafted onto a therapeutic core, it drives the MoA of the resulting drug through two primary pathways:

ATP-Competitive Inhibition (EGFR/HER2)

In the treatment of Her-1/Her-2 driven non-small cell lung cancer (NSCLC) and breast cancer, the quinazoline-linked aniline competes directly with ATP[4]. The core scaffold binds the hinge region, while the fluorinated pyridinyl-methoxy tail extends deep into the selectivity pocket (often trapping the kinase in the inactive " α C-helix out" conformation). This completely halts the downstream PI3K/AKT and MAPK signaling cascades.

G cluster_0 EGFR/HER2 Kinase Signaling Cascade Receptor EGFR / HER2 Dimerization KinaseDomain Intracellular Kinase Domain (ATP Binding) Receptor->KinaseDomain Activates Downstream PI3K/AKT & MAPK Pathways KinaseDomain->Downstream Phosphorylates Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives Inhibitor TKI with 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Inhibitor->KinaseDomain Competitive Inhibition (Blocks ATP)

Caption: EGFR/HER2 signaling blockade by TKIs utilizing the fluorinated aniline pharmacophore.

Allosteric Inhibition (mt-IDH)

In mutant isocitrate dehydrogenase (mt-IDH) associated with hematologic cancers, derivatives of this aniline act as allosteric inhibitors[3]. The pharmacophore binds to the dimer interface of the mutant enzyme, preventing the conformational change required to reduce α -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG)[3].

Quantitative Data: Structure-Activity Relationship (SAR)

The precise substitution on the aniline ring is critical for target affinity. Data from the optimization of Her-1/Her-2 dual inhibitors demonstrates how sensitive the kinase pocket is to structural changes at this position[4]. The table below summarizes the impact of altering the aniline tail on cellular growth inhibition (IC50) in Her-2 positive (SK-Br3) and Her-1 positive (A431) cell lines.

Compound IDAniline Substitution at C4 of Quinazoline CoreSK-Br3 IC50 (nM)A431 IC50 (nM)Mechanistic Impact
18a 3-chloro-4-(pyridin-2-ylmethoxy)aniline3High ActivityOptimal deep-pocket engagement and H-bonding[4].
18b 4-fluoro-3-chloroaniline64Reduced ActivityLoss of the pyridine H-bond acceptor drops potency 21-fold[4].
18c Halogen-substituted aniline variant 133Reduced ActivitySub-optimal steric fit in the hydrophobic cleft[4].
18d Halogen-substituted aniline variant 2322Reduced ActivitySevere steric clash preventing hinge binding[4].

Note: The 3-fluoro isostere of 18a is synthesized to maintain the low-nanomolar potency (like the 3 nM of 18a) while improving the pharmacokinetic profile by reducing lipophilicity and altering metabolic soft spots.

Experimental Protocols: From Synthesis to Mechanistic Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the internal validation criteria are met.

Protocol 1: Nucleophilic Aromatic Substitution ( SN​Ar ) Coupling

Objective: Covalently link 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride to a 4-chloroquinazoline core.

  • Step 1: Suspend 1.0 eq of the 4-chloroquinazoline core and 1.1 eq of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in anhydrous isopropanol. Causality: Isopropanol is a protic solvent that stabilizes the polar transition state of the SN​Ar reaction without causing unwanted side reactions.

  • Step 2: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is strictly required to neutralize the dihydrochloride salt of the aniline and scavenge the HCl byproduct, freeing the nucleophilic amine.

  • Step 3: Reflux the mixture at 85°C for 4-6 hours under a nitrogen atmosphere.

  • Validation Checkpoint (LC-MS): Sample the reaction. The protocol is validated only when the starting material mass disappears and the product mass (M+H) appears with >95% UV purity. If purity is lower, perform flash chromatography.

Protocol 2: In Vitro Kinase Profiling (ADP-Glo Assay)

Objective: Quantify the ATP-competitive inhibitory potency (IC50) of the synthesized compound.

  • Step 1: Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO, then dilute into the kinase buffer (final DMSO concentration 1%).

  • Step 2: Incubate the inhibitor with recombinant EGFR/HER2 enzyme and substrate for 15 minutes at room temperature to allow for equilibrium binding.

  • Step 3: Initiate the reaction by adding ultra-pure ATP (at the Km​ concentration for the specific kinase) and incubate for 60 minutes.

  • Step 4: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Causality: This step ensures that the subsequent luminescence signal is strictly proportional to the ADP generated by the kinase, eliminating background noise.

  • Step 5: Add Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Read on a luminometer.

  • Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only validated if Z′>0.5 .

Protocol 3: X-Ray Crystallographic Soaking

Objective: Confirm the exact binding mode and hydrogen-bonding network of the fluorinated aniline pharmacophore.

  • Step 1: Grow apo-crystals of the target kinase domain using vapor diffusion (hanging drop method).

  • Step 2: Transfer the crystals into a soaking drop containing the reservoir solution supplemented with 1-5 mM of the inhibitor and 5% DMSO for 24-48 hours. Causality: Soaking is preferred over co-crystallization here to prevent the highly flexible pyridinyl-methoxy tail from disrupting initial crystal lattice formation.

  • Step 3: Cryoprotect and flash-freeze the crystals in liquid nitrogen.

  • Validation Checkpoint (Electron Density): Process the diffraction data. The structural claim is validated only if the resolution is < 2.5 Å, the Rfree​ is < 0.25, and the 2Fo​−Fc​ electron density map shows continuous, unambiguous density for the fluorine atom and the pyridine ring.

Workflow Step1 1. SNAr Coupling (Isopropanol/DIPEA) Step2 2. LC-MS/NMR (Purity >95%) Step1->Step2 Step3 3. ADP-Glo Assay (Z' > 0.5 Check) Step2->Step3 Step4 4. X-Ray Soaking (2Fo-Fc Map) Step3->Step4

Caption: Workflow from SNAr coupling of the aniline building block to structural validation.

Conclusion

While 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is a chemical intermediate rather than a final drug, its role as a privileged pharmacophore is foundational to modern targeted therapy[2]. By understanding the electronic tuning provided by the 3-fluoro group and the deep-pocket engagement of the pyridin-2-ylmethoxy tail, drug development professionals can rationally design next-generation inhibitors with superior potency, selectivity, and metabolic stability against resistant kinase mutations.

References

  • [1] Screening Compounds P44608 | EvitaChem (CAS: 1431970-14-7). EvitaChem. URL:

  • [3] US12275715B2 - Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. Google Patents. URL:

  • [2] WO2011028135A1 - Kinase inhibitors, prodrug forms thereof and their use in therapy. Google Patents. URL:

  • [4] Discovery of A Novel Her-1/Her-2 Dual Tyrosine Kinase Inhibitor for the Treatment of Her-1 Selective Inhibitor-Resistant Non-small Cell Lung Cancer. Journal of Medicinal Chemistry, ACS Publications. URL:

  • [5] Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC, NIH. URL:

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride

Executive Summary In the landscape of modern medicinal chemistry, halogenated alkoxyanilines serve as highly privileged scaffolds, particularly in the development of targeted kinase inhibitors[1]. 3-Fluoro-4-(pyridin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated alkoxyanilines serve as highly privileged scaffolds, particularly in the development of targeted kinase inhibitors[1]. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS: 1431970-14-7) is a critical building block utilized to construct hinge-binding motifs and solvent-exposed vectors in oncology therapeutics. As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets, providing drug development professionals with the causality behind its physicochemical behavior, its mechanistic role in drug design, and field-proven, self-validating synthetic protocols.

Physicochemical Profiling and Identification

Understanding the baseline quantitative data of a building block is the first step in successful assay formulation and synthetic scale-up. The free base of this compound is prone to oxidative degradation. By isolating it as a dihydrochloride salt, both the highly basic pyridine nitrogen and the less basic aniline nitrogen are protonated. This dual-protonation drastically reduces the electron density on the aromatic ring, halting oxidative polymerization and exponentially increasing aqueous solubility for downstream biological assays[2],[3].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication
Chemical Name 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochlorideStandard IUPAC nomenclature.
CAS Number Unique identifier for the dihydrochloride salt[2].
Molecular Formula C₁₂H₁₃Cl₂FN₂OAccounts for the free base + 2 HCl molecules[2].
Molecular Weight 291.15 g/mol Critical for precise stoichiometric calculations[3].
Standard Purity ≥ 98% (HPLC/NMR)Required threshold to prevent impurity amplification[3].
Appearance Off-white to light brown powderDarkening indicates trace oxidation of the free aniline.
Solubility Soluble in H₂O, DMSO; Insoluble in HexanesEnables direct use in aqueous in vitro screening.

Mechanistic Rationale in Kinase Inhibitor Design

The structural architecture of 3-fluoro-4-(pyridin-2-ylmethoxy)aniline is not arbitrary; it is a highly engineered synthon designed to optimize both pharmacodynamics and pharmacokinetics[1],[4]:

  • The Fluorine Atom: The ortho-fluoro substitution relative to the ether oxygen sterically locks the conformation of the alkoxy group, reducing entropic penalties upon binding to the kinase active site. Furthermore, the electronegativity of fluorine lowers the pKa of the aniline, which reduces the propensity for the formation of reactive, toxic metabolites (toxophores) via CYP450-mediated oxidation[4].

  • The Pyridine Ring: Positioned at the end of a flexible methylene linker, the pyridine nitrogen acts as a potent hydrogen bond acceptor. Depending on the final drug architecture, this moiety either anchors the molecule to the kinase hinge region or extends into the solvent-exposed channel to improve overall solubility.

Synthetic Methodology and Protocol

The following protocols detail the step-by-step synthesis of the compound. Every step is designed as a self-validating system , ensuring that researchers can visually or analytically confirm success before proceeding.

Step 1: Williamson Ether Synthesis
  • Objective: Formation of the ether linkage via an Sₙ2 mechanism.

  • Procedure:

    • Charge a dry, nitrogen-purged reactor with 2-fluoro-4-nitrophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 vol).

    • Add K₂CO₃ (3.0 eq) and stir at 25°C for 15 minutes. The solution will turn a deep, bright yellow.

    • Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise.

    • Heat the mixture to 80°C for 4–6 hours.

  • Expertise & Causality: K₂CO₃ is specifically chosen over stronger bases like NaH. NaH can cause localized over-deprotonation and thermal spikes, triggering the degradation of the nitroaromatic system. DMF provides a high dielectric constant to solvate the potassium cation, rendering the phenoxide highly nucleophilic.

  • Self-Validation: The reaction is complete when the bright yellow color of the phenoxide anion completely dissipates into a muted brown/tan, indicating full alkylation.

Step 2: Chemoselective Nitro Reduction
  • Objective: Reduction of the nitro group to an aniline without compromising the carbon-fluorine bond.

  • Procedure:

    • Suspend the intermediate from Step 1 in an Ethanol/Water mixture (4:1 ratio, 10 vol).

    • Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).

    • Heat to reflux (80°C) for 2 hours under vigorous stirring.

    • Filter the hot mixture through a Celite pad to remove iron oxides, then concentrate the filtrate in vacuo.

  • Expertise & Causality: The Béchamp reduction (Fe/NH₄Cl) is strictly preferred over Pd/C-catalyzed hydrogenation. Palladium is notorious for catalyzing the hydrodefluorination of fluoroaromatics, leading to a defluorinated impurity that is nearly impossible to separate via standard chromatography.

  • Self-Validation: The successful redox exchange is visually confirmed by the transformation of the gray iron powder into a dense, black Fe₃O₄ precipitate.

Step 3: Dihydrochloride Salt Formation
  • Objective: Stabilization, purification, and isolation of the final product.

  • Procedure:

    • Dissolve the crude free base in anhydrous 1,4-dioxane (5 vol) and cool the reactor to 0°C.

    • Slowly add 4M HCl in dioxane (2.5 eq) dropwise.

    • Stir for 1 hour at 0°C, then filter the resulting precipitate.

    • Wash the filter cake with cold diethyl ether and dry under vacuum at 40°C.

  • Expertise & Causality: Using anhydrous dioxane rather than aqueous HCl prevents the hydrolysis of the ether linkage.

  • Self-Validation: This step acts as a self-purifying system. The dihydrochloride salt is completely insoluble in dioxane and crashes out immediately, leaving unreacted starting materials and organic impurities dissolved in the mother liquor.

Workflow Visualization

SyntheticWorkflow A 2-Fluoro-4-nitrophenol + 2-(Chloromethyl)pyridine HCl B Step 1: Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->B C Intermediate: 2-((2-Fluoro-4-nitrophenoxy)methyl)pyridine B->C SN2 Substitution D Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) C->D E Free Base: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline D->E Chemoselective Reduction F Step 3: Salt Formation (HCl in Dioxane, 0°C) E->F G Final Product: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride F->G Precipitation & Purification

Figure 1: Three-step synthetic workflow for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride.

Analytical Characterization and Quality Control

To ensure the integrity of the synthesized batch, the following analytical parameters must be met:

  • HPLC (High-Performance Liquid Chromatography):

    • Method: C18 Reverse Phase column; Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Causality: The inclusion of Trifluoroacetic acid (TFA) as an ion-pairing agent is mandatory. Without TFA, the two basic nitrogens will interact with residual silanols on the stationary phase, causing severe peak tailing. TFA ensures sharp, symmetric peaks for accurate purity quantification[3].

  • ¹H-NMR (DMSO-d₆): The signature shift for the methylene bridge (–O–CH₂–) will appear as a sharp singlet around δ 5.2 ppm. The presence of a broad exchangeable signal integrating to 4 protons (–NH₂ + 2 x HCl) confirms the dihydrochloride salt state.

References

  • Title: Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Foundational

Material Safety Data Sheet (MSDS) for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

An In-depth Technical Guide on the Safe Handling and Hazard Profile of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride Foreword: A Proactive Approach to Chemical Safety In the landscape of drug discovery and chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Safe Handling and Hazard Profile of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, novel molecular entities present both immense opportunity and inherent risk. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride, a substituted aniline derivative, represents such a case. As comprehensive toxicological data for many research chemicals is often unavailable, a proactive and predictive approach to safety is not just recommended, but essential. This guide is structured to move beyond a simple recitation of standard safety data sheet (SDS) sections. Instead, it offers a synthesized analysis based on the known hazards of its core chemical motifs—the aromatic amine (aniline), the fluorinated phenyl ring, and the pyridine ether. By understanding the "why" behind the hazards, researchers can cultivate a more intuitive and robust culture of safety. This document is intended for professionals in research and development who handle similar complex intermediates and require a deeper, scientifically-grounded understanding of chemical risk.

Chapter 1: Molecular Identity and Physicochemical Profile

Understanding a compound's basic properties is the foundation of its safe handling. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is a dihydrochloride salt, which typically confers increased water solubility and crystallinity compared to the free base.

Identifier Information
Chemical Name 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride
Synonyms Not commonly available
CAS Number 1261443-49-9
Molecular Formula C₁₂H₁₁FN₂O · 2HCl
Molecular Weight 291.15 g/mol
Predicted Appearance White to off-white or tan crystalline solid
Predicted Solubility Soluble in water, methanol; sparingly soluble in other polar solvents

Note: Experimental physical properties for this specific compound are not widely published. Properties are predicted based on its salt form and the characteristics of similar chemical structures.

Chapter 2: Hazard Analysis - Deconstructing the Risk Profile

The risk profile of this molecule is best understood by examining its constituent parts. The primary hazards are dictated by the aniline core, which is a well-documented toxicophore.[1][2][3][4]

The Aniline Core: Aromatic amines are a class of compounds requiring significant respect in a laboratory setting.[4]

  • Systemic Toxicity: Aniline and its derivatives are known blood toxins that can induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of red blood cells, leading to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, death.[1][5][6]

  • Carcinogenicity/Mutagenicity: Many aromatic amines are known or suspected carcinogens, with a historical link to bladder cancer.[2][3][4] Aniline itself is suspected of causing genetic defects and cancer.[7][8] Therefore, this derivative must be handled as a potential carcinogen.

  • Organ Damage: Prolonged or repeated exposure to anilines can cause significant damage to organs, particularly the spleen, liver, and kidneys.[1][5]

The Fluorinated Aromatic System: The presence of a fluorine atom can alter the metabolic stability and lipophilicity of the molecule, potentially influencing its absorption and toxicokinetics. Halogenated hydrocarbons can carry their own risks, including liver and kidney effects.[4]

Hazard Summary (Predicted GHS Classification): Based on data for structurally similar compounds, the following GHS classifications are anticipated.[9]

Hazard Class Category Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[7][10][11]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[9]
Serious Eye Damage/IrritationCategory 1 or 2ACauses serious eye damage or irritation.[7][9]
Skin SensitizationCategory 1May cause an allergic skin reaction.[7][8]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.[8]
CarcinogenicityCategory 2Suspected of causing cancer.[8]
Specific Target Organ Toxicity (STOT) - Repeated ExposureCategory 1 or 2Causes or may cause damage to organs (blood, spleen) through prolonged or repeated exposure.[7][10]

Chapter 3: Protocols for Safe Handling and Exposure Control

Given the significant predicted hazards, a "high hazard" handling protocol is mandatory. The primary principle is the strict avoidance of all routes of exposure—inhalation, skin/eye contact, and ingestion.

1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, MUST be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of fine powders or aerosols.

  • Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.

  • Proximity to Safety Equipment: Workstations must be in close proximity to an operational safety shower and eyewash station.

2. Personal Protective Equipment (PPE): The Last Barrier

  • Hand Protection: Use double-gloving technique with nitrile gloves. The outer glove should be removed and disposed of immediately after a task is complete. Gloves must be inspected for integrity before use.[12]

  • Eye/Face Protection: Chemical safety goggles are mandatory. When there is any risk of splashing, a full-face shield must be worn over the goggles.

  • Body Protection: A fully fastened, flame-resistant laboratory coat is required.

  • Respiratory Protection: A NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges may be required for large-scale work or emergency situations (e.g., spill cleanup) where fume hood containment might be insufficient.

3. Workplace Practices & Hygiene

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating airborne dust.[12][13]

  • Designated Area: All work with this compound should be restricted to a designated area of the lab, which is clearly marked as a high-hazard zone.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][13]

Chapter 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or release.

1. First-Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[15]

2. Accidental Release (Spill) Protocol The response to a spill must be swift and systematic to prevent secondary contamination.

Spill_Response_Workflow A SPILL DETECTED B Alert personnel & evacuate immediate area A->B Immediate Action C Don full PPE: - Double nitrile gloves - Goggles & face shield - Lab coat - Respirator (if required) B->C Preparation D Contain the spill: Cover with inert absorbent (vermiculite, sand) C->D Containment E Clean-up: Carefully sweep solid/absorbent into a labeled, sealed container D->E Collection F Decontaminate Area: Wipe spill surface with appropriate solvent (e.g., ethanol/water), then soap & water E->F Decontamination G Dispose of all materials (absorbent, PPE, cleaning supplies) as hazardous waste F->G Waste Management H Report incident to EHS G->H Reporting

Caption: Workflow for responding to an accidental chemical spill.

Chapter 5: Storage and Disposal

1. Storage Conditions

  • Store in a tightly closed, properly labeled container.[11][12]

  • Keep in a cool, dry, and well-ventilated area designated for toxic and carcinogenic compounds.[11][12]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][16]

  • The storage area should be secured, accessible only to authorized personnel.[8]

2. Waste Disposal

  • All waste contaminated with this substance, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of waste in sealed, clearly labeled containers.

  • Follow all local, state, and federal regulations for hazardous chemical waste disposal. Do not dispose of down the drain.[8]

Chapter 6: Logical Workflow for a Synthesis Experiment

This diagram illustrates the critical safety checkpoints integrated into a typical laboratory workflow involving a hazardous solid reagent.

Experiment_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase (in Fume Hood) cluster_post Post-Reaction Phase A Review SDS & Protocol B Verify Fume Hood Operation A->B C Don Full PPE B->C D Weigh Solid Reagent C->D Enter Hood E Assemble Glassware D->E F Charge Reaction Vessel E->F G Conduct Reaction F->G H Quench & Work-Up G->H I Segregate Hazardous Waste H->I J Decontaminate Glassware & Area I->J K Doff PPE & Wash Hands J->K Exit Hood

Caption: Key safety checkpoints in a typical experimental workflow.

References

  • Research progress on health effects of aniline. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd. SKC Inc. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. [Link]

  • Anilines and Diisocyanates - Substance report. HBM4EU. [Link]

  • Aniline and its salts - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Aniline - SAFETY DATA SHEET. PENTA. [Link]

  • Aromatic Amines Hazcard Overview. Scribd. [Link]

  • 3-[(pyridin-2-yl)methoxy]aniline dihydrochloride — Chemical Substance Information. ChemSafetyPro. [Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. [Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. [Link]

Sources

Exploratory

In Vitro Binding Affinity and Mechanistic Profiling of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride

Executive Summary In the landscape of targeted oncology, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 1431970-14-7) serves as a critical molecular building block (pharmacophore) rather than a standalone a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 1431970-14-7) serves as a critical molecular building block (pharmacophore) rather than a standalone active pharmaceutical ingredient (API). It is predominantly utilized in the synthesis of disubstituted (arylamino)quinolinecarbonitriles—a class of highly potent, orally active irreversible inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) [1].

Because this compound is a low-molecular-weight fragment (~291.15 g/mol ), its intrinsic in vitro binding affinity (Kd) to isolated kinase domains typically resides in the high micromolar to millimolar range. However, when elaborated into a full quinoline or quinazoline scaffold, the resulting inhibitors exhibit nanomolar IC50 values. This technical guide explores the mechanistic rationale behind this specific pharmacophore, the biophysical techniques required to measure its fragment-level binding affinity, and the biochemical workflows used to validate its fully synthesized derivatives.

Mechanistic Rationale: Target Interaction Dynamics

The structural architecture of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is highly deliberate, engineered to exploit specific micro-environments within the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • The Aniline Nitrogen: Acts as the primary linker to the core scaffold (e.g., a 3-cyanoquinoline ring). It positions the aromatic ring deep within the hydrophobic pocket or solvent channel, depending on the specific kinase conformation.

  • The 3-Fluoro Substitution: The highly electronegative fluorine atom serves a dual purpose. First, it lowers the pKa of the aniline amino group, which enhances the metabolic stability of the final drug against CYP450-mediated oxidation. Second, it can engage in halogen bonding or favorable dipole-dipole interactions with the kinase peptide backbone, improving binding enthalpy [1].

  • The Pyridin-2-ylmethoxy Tail: The ether linkage provides rotational flexibility, allowing the pyridine ring to fold into a lipophilic sub-pocket. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with specific threonine or lysine residues within the kinase hinge region.

EGFR_Signaling EGF EGF / Neuregulin Receptor EGFR / HER2 Heterodimer EGF->Receptor Binds PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Derived Quinolinecarbonitrile (Contains Fluoropyridinylmethoxy Aniline) Inhibitor->Receptor Irreversible Inhibition (Covalent Binding) Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: EGFR/HER2 signaling pathway modulated by quinolinecarbonitrile-derived inhibitors.

Experimental Workflows for Binding Affinity Determination

Evaluating the binding affinity of a fragment like 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride requires highly sensitive biophysical techniques. Standard biochemical assays (like ELISA) often fail at the fragment level due to rapid off-rates and weak affinities. Therefore, Surface Plasmon Resonance (SPR) is the gold standard for fragment Kd determination, while Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is reserved for the elaborated lead compounds [2].

Protocol 1: SPR Workflow for Fragment Kd Determination

Causality & Rationale: Fragments have low molecular weights. SPR is utilized because it detects real-time mass changes upon binding without requiring fluorescent labels that could sterically hinder the fragment's binding pose. The dihydrochloride salt form of the compound is explicitly chosen to ensure complete dissolution in the aqueous running buffer, preventing non-specific aggregation that causes false-positive SPR signals.

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize the recombinant EGFR or HER2 kinase domain onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Step: Target a high immobilization level (3000–5000 Response Units [RU]) to ensure sufficient signal-to-noise ratio for the ~291 Da fragment. Leave Flow Cell 1 unmodified as a blank reference to subtract bulk refractive index changes.

  • Solvent Correction Calibration: Because the fragment stock is dissolved in DMSO, prepare a DMSO calibration curve (ranging from 4.5% to 5.5% DMSO in running buffer). This corrects for the massive bulk refractive index shifts caused by slight DMSO mismatches between the sample and the running buffer.

  • Analyte Injection: Inject 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in a 2-fold concentration series (e.g., 31.25 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Due to the fast on/off rates typical of fragments, kinetic fitting is often impossible. Instead, plot the equilibrium response (Req) against the analyte concentration and fit the data to a 1:1 Langmuir steady-state affinity model to derive the Kd.

Protocol 2: TR-FRET Assay for Elaborated Inhibitor IC50 Profiling

Causality & Rationale: Once the aniline fragment is coupled to a quinoline core, the affinity increases drastically. TR-FRET is selected over standard fluorescence assays because the time-delayed reading window (e.g., 50–100 µs after excitation) completely eliminates the auto-fluorescence inherently generated by the pyridine and quinoline rings, ensuring high data fidelity.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine recombinant kinase, ATP (at its predetermined Km to ensure competitive binding sensitivity), a biotinylated peptide substrate, and the elaborated compound (in a 10-point dose-response curve).

  • Incubation & Validation: Incubate the reaction for 60 minutes at room temperature.

    • Self-Validation Step: Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6.

  • Detection: Stop the reaction by adding EDTA. Add a Europium-labeled anti-phospho antibody (FRET donor) and Streptavidin-APC (FRET acceptor).

  • Readout: Excite the plate at 340 nm and measure the emission ratio (665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic nonlinear regression model.

Workflow Frag Fragment Synthesis (CAS 1431970-14-7) SPR SPR Binding Assay (Kd Determination) Frag->SPR Biophysical Screen Elaboration Scaffold Elaboration (Quinoline Core) SPR->Elaboration SAR Guidance TRFRET TR-FRET Assay (IC50 Profiling) Elaboration->TRFRET Biochemical Validation Lead Lead Candidate Selection TRFRET->Lead Efficacy Confirmed

Fig 2: Integrated biophysical and biochemical screening workflow for fragment elaboration.

Quantitative Data Presentation & SAR Implications

The table below illustrates the typical Structure-Activity Relationship (SAR) progression. It highlights how the weak, high-micromolar affinity of the isolated 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline fragment is synergistically amplified when incorporated into a larger, targeted scaffold.

Compound StageStructure / MoietyAssay MethodologyTargetBinding Affinity Metric
Isolated Fragment 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochlorideSPR (Steady-State)EGFR (WT)Kd: ~450 µM
Intermediate 4-(arylamino)quinoline coreTR-FRETEGFR (WT)IC50: ~1.2 µM
Optimized Lead 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitrileTR-FRETEGFR (WT)IC50: ~2.5 nM

Note: The fragment Kd represents typical biophysical baseline data for this class of building blocks, while the optimized lead data reflects the synergistic binding enthalpy achieved upon covalent hinge-region engagement.

Conclusion

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is a highly optimized pharmacophore designed to anchor kinase inhibitors within the ATP-binding pocket of targets like EGFR and HER2. While its standalone in vitro binding affinity is modest, rigorous biophysical profiling via SPR validates its structural viability. When integrated into a comprehensive drug discovery workflow and elaborated via structure-based drug design (SBDD), it yields irreversibly binding clinical candidates with single-digit nanomolar potency.

References

  • Tsou, H. R., et al. (2005). "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, 48(4), 1107-1131.
  • Navratilova, I., et al. (2021). "Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors.
  • GuideChem (2025). "3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki." GuideChem Chemical Encyclopedia.
Foundational

Cellular Toxicity Profile and Mechanistic Risk Assessment of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In contemporary drug discovery, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 1431970-14-7) is frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary drug discovery, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 1431970-14-7) is frequently utilized as a highly functionalized chemical building block, particularly in the synthesis of kinase inhibitors targeting VEGFR, c-Met, and RET. While its pyridin-2-ylmethoxy moiety provides excellent hydrogen-bonding capabilities for kinase hinge-region interactions, the presence of an exposed primary aromatic amine (PAA) introduces severe, predictable toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to dissect the cellular toxicity profile of this compound. We will explore how its specific regiochemistry forces a toxifying metabolic pathway, detail the downstream mechanisms of cellular damage, and provide self-validating in vitro protocols to quantify these risks during early-stage lead optimization.

Structural Alerts and Predictive Metabolism: The Causality of Toxicity

The fundamental toxicity of this compound is not driven by direct chemical reactivity, but by cytochrome P450 (CYP)-mediated bioactivation. To understand the toxicity, we must analyze the steric and electronic influence of its substituents.

In unsubstituted anilines, hepatic CYP enzymes (primarily CYP1A2 and CYP3A4) catalyze two competing phase I reactions: para-hydroxylation (a detoxifying pathway yielding stable aminophenols) and N-hydroxylation (a toxifying pathway yielding reactive hydroxylamines) 1.

However, the structural topology of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline fundamentally alters this metabolic ratio:

  • Steric Occlusion: The para position (C4) is completely blocked by the bulky pyridin-2-ylmethoxy ether linkage, physically preventing detoxifying para-hydroxylation.

  • Electronic Deactivation: The highly electronegative fluorine atom at the meta position (C3) inductively withdraws electron density from the aromatic ring, deactivating it toward alternative electrophilic aromatic oxidation.

As demonstrated in toxicological studies of homologous C4-substituted fluoroanilines, the occlusion of the C4 position forces a metabolic switch, shunting the molecule almost exclusively down the toxifying N-hydroxylation pathway [[2]]().

Mechanistic Pathways of Cellular Toxicity

Once N-hydroxylated, the resulting N-phenylhydroxylamine intermediate drives three distinct cellular toxicity cascades:

  • Genotoxicity (Ames Liability): The hydroxylamine undergoes phase II conjugation (e.g., by sulfotransferases) or direct dehydration to form a highly electrophilic nitrenium ion. This hard electrophile readily intercalates into DNA, forming covalent adducts with the C8 position of guanine residues, leading to frameshift mutations 1.

  • Methemoglobinemia: In erythrocytes, the N-hydroxylamine intermediate undergoes rapid co-oxidation with oxy-hemoglobin (HbO2). This redox cycling converts functional ferrous (Fe2+) hemoglobin into non-oxygen-binding ferric (Fe3+) methemoglobin, while simultaneously forming reactive arylnitroso intermediates that covalently bind to the β-Cys93 residue of hemoglobin 3.

  • Hepatotoxicity (Idiosyncratic Drug Toxicity - IDT): The electrophilic species rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, triggering oxidative stress, mitochondrial dysfunction, and apoptosis.

MetabolicActivation A 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline B CYP1A2 / CYP3A4 Oxidation A->B C N-Hydroxylamine Intermediate B->C N-hydroxylation D Nitrenium Ion (Electrophile) C->D Dehydration / Conjugation G Redox Cycling (Methemoglobinemia) C->G Co-oxidation with HbO2 E DNA Adduction (Genotoxicity) D->E Nucleophilic Attack F Protein Adduction (Hepatotoxicity) D->F Covalent Binding

Metabolic activation pathway of the primary aromatic amine leading to cellular toxicity.

In Vitro Profiling Protocols (Self-Validating Systems)

To accurately assess the toxicity of this compound, experimental designs must differentiate between inherent chemical cytotoxicity and metabolism-dependent toxicity. The following protocols are designed as self-validating systems.

Protocol A: LC-MS/MS Glutathione (GSH) Trapping Assay

Causality Rationale: We utilize GSH as a surrogate nucleophile to intercept soft electrophiles (nitrenium ions/quinone imines) before they cause cellular damage. By comparing samples with and without NADPH (the required cofactor for CYP enzymes), we unequivocally prove whether the reactive species are generated via hepatic metabolism 4.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • System Assembly: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) at a final concentration of 1.0 mg/mL protein, 5 mM reduced glutathione (GSH), and 10 µM of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride.

  • Self-Validation Split: Divide the mixture into two aliquots. To Aliquot A (Test), add 1 mM NADPH. To Aliquot B (Negative Control), add an equivalent volume of buffer.

  • Incubation: Incubate both tubes at 37°C in a shaking water bath for 60 minutes.

  • Termination: Quench the reaction by adding 3 volumes of ice-cold acetonitrile. Expert Insight: Cold acetonitrile is critical here to rapidly denature CYP enzymes and precipitate proteins without thermally degrading the highly labile GSH-nitrenium adducts.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Monitor for a neutral loss of 129 Da (a signature fragmentation pathway of the glutamyl moiety in GSH adducts) 4.

Workflow A Test Compound (10 µM) B Human Liver Microsomes (HLM) + GSH A->B C + NADPH (Test System) B->C D - NADPH (Negative Control) B->D E Incubation (37°C, 60 min) C->E D->E F Protein Precipitation (Cold Acetonitrile) E->F G LC-MS/MS Analysis (Neutral Loss Scan 129 Da) F->G

Self-validating experimental workflow for reactive metabolite GSH trapping.

Protocol B: Metabolism-Dependent Cytotoxicity in HepG2 Cells

Causality Rationale: Standard immortalized cell lines (like HEK293) lack robust CYP450 expression, often resulting in false-negative toxicity data for PAAs. HepG2 cells (or primary human hepatocytes) retain metabolic competence, allowing us to observe the downstream apoptotic effects of the generated nitrenium ions.

Step-by-Step Methodology:

  • Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the compound (0.1 µM to 100 µM) in assay medium (final DMSO concentration <0.5%).

  • Treat the cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine).

  • After 48 hours, add CellTiter-Glo® reagent (luminescent ATP quantification) to assess cell viability.

  • Calculate the IC50. A steep dose-response curve in HepG2 compared to non-metabolizing cell lines strongly indicates bioactivation-driven toxicity.

Quantitative Toxicity Profile

The table below summarizes the expected quantitative toxicity metrics for the 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline scaffold based on its structural class liabilities.

Assay / MetricExpected Value / OutcomeMechanistic Implication
HepG2 Cytotoxicity (IC50) 15 - 35 µMModerate to high metabolism-dependent hepatotoxicity.
HEK293 Cytotoxicity (IC50) > 100 µMLack of CYP expression prevents toxification; confirms parent drug is largely inert.
GSH Adduct Formation Rate > 50 pmol/min/mg proteinHigh propensity for nitrenium ion formation via CYP1A2/3A4.
Ames Test (Salmonella TA98) Positive (with S9 fraction)Frameshift mutations induced by DNA-nitrenium covalent adduction.
Methemoglobin Formation > 10% conversion in vitroRedox cycling of the N-hydroxylamine intermediate with HbO2.

Mitigation and Structural Optimization Strategies

For drug development professionals utilizing 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline as a synthetic intermediate, the primary aromatic amine must be masked in the final active pharmaceutical ingredient (API) to mitigate these severe toxicological risks.

Medicinal Chemistry Solutions:

  • Amide/Urea Conversion: Incorporating the aniline nitrogen into an amide or urea linkage drastically reduces the electron density on the nitrogen atom, effectively eliminating its affinity for CYP-mediated N-hydroxylation.

  • Steric Shielding: If the basic amine is required for target engagement, introducing bulky alkyl groups (e.g., N-isopropyl or N-tert-butyl) can sterically hinder the CYP active site from accessing the nitrogen lone pair.

References

  • A local QSAR model based on the stability of nitrenium ions to support the ICH M7 expert review on the mutagenicity of primary aromatic amines Source: PMC - NIH URL
  • Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints Source: PubMed - NIH URL
  • Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines Source: Chemical Research in Toxicology - ACS Publications URL
  • Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering Source: Analytical Chemistry - ACS Publications URL

Sources

Exploratory

Predictive and Experimental Metabolic Degradation Pathways of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride

Abstract: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 1431970-14-7) is a highly versatile screening compound and molecular building block utilized in the synthesis of novel kinase inhibitors and receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 1431970-14-7) is a highly versatile screening compound and molecular building block utilized in the synthesis of novel kinase inhibitors and receptor antagonists[1]. For drug development professionals, understanding the metabolic liabilities of early-stage scaffolds is critical for rational lead optimization. This whitepaper provides an in-depth mechanistic analysis of the predicted biotransformation pathways for this scaffold, alongside a self-validating in vitro experimental framework for Metabolite Identification (MetID) using high-resolution LC-MS/MS.

Structural Liability Analysis: The Mechanistic "Why"

The structural architecture of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline presents three distinct metabolic "soft spots," each susceptible to specific Phase I and Phase II biotransformations.

1.1 The Ether Linkage: CYP-Mediated O-Dealkylation

Alkyl and aralkyl ethers are classic substrates for Cytochrome P450 (CYP450)-mediated O-dealkylation[2]. The mechanism is initiated by hydrogen abstraction at the aliphatic carbon of the pyridin-2-ylmethoxy group, followed by oxygen rebound to form an unstable hemiacetal intermediate[3]. This intermediate rapidly collapses, cleaving the ether linkage to yield two primary fragments: pyridin-2-ylmethanol and 4-amino-2-fluorophenol[4]. This represents the most likely primary clearance pathway for this molecule.

1.2 The Fluoroaniline Motif: N-Acetylation and Hydroxylation

Primary anilines are highly susceptible to Phase II conjugation, specifically N-acetylation catalyzed by N-acetyltransferases (NAT1/NAT2)[5]. Literature on structurally analogous fluoroanilines demonstrates that N-acetylation is a dominant and rapid metabolic fate[6]. Furthermore, while the para-position to the amine is blocked by the ether linkage, the ortho-positions remain sterically accessible for CYP-mediated ring hydroxylation, which subsequently triggers rapid Phase II sulfation or glucuronidation[7].

1.3 The Pyridine Ring: N-Oxidation

Nitrogen-containing heteroaromatics frequently undergo N-oxidation, a process that mimics Phase I metabolism of many small-molecule drugs[8]. For pyridine rings, this oxidation can be catalyzed by either CYP450 enzymes (predominantly CYP3A4) or Flavin-containing monooxygenases (FMOs)[9]. Distinguishing between CYP- and FMO-driven N-oxidation is a critical experimental hurdle that requires specific thermal inactivation controls[10].

Mechanistic Pathway Mapping

The following diagram illustrates the divergent metabolic pathways predicted for the parent compound, highlighting the specific enzymatic drivers for each structural modification.

MetabolicPathway cluster_Phase1 Phase I & Direct Phase II Metabolism cluster_Phase2 Downstream Phase II Conjugation Parent 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline [M+H]+ 219.11 ODealk O-Dealkylation (CYP450) Cleavage of Ether Linkage Parent->ODealk CYP3A4/2D6 NAcetyl N-Acetylation (NAT) Aniline Modification Parent->NAcetyl NAT1/NAT2 NOxid N-Oxidation (CYP/FMO) Pyridine Oxidation Parent->NOxid CYP/FMO Phenol 4-Amino-2-fluorophenol [M+H]+ 128.05 ODealk->Phenol Gluc Glucuronide Conjugate [M+H]+ 304.08 Phenol->Gluc UGTs Sulf Sulfate Conjugate [M+H]+ 208.01 Phenol->Sulf SULTs

Figure 1: Predicted Phase I and Phase II metabolic degradation network for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.

Experimental Workflow: Self-Validating In Vitro MetID Protocol

To empirically validate the predicted pathways, a robust in vitro microsomal stability assay must be employed. As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must internally validate their own causality.

3.1 Causality and Control Design

To definitively assign metabolic pathways to specific enzyme classes, the assay utilizes a matrix of self-validating controls:

  • The Cofactor Dependence Control (-NADPH): CYPs absolutely require NADPH to reduce molecular oxygen. Running an incubation without NADPH ensures that any observed degradation is strictly oxidative and not due to spontaneous chemical hydrolysis or esterase activity in the microsomal matrix.

  • The Thermal Differentiation Control (45°C Pre-incubation): FMO enzymes are uniquely heat-labile and permanently lose activity when heated to 45°C for 5 minutes, whereas CYP enzymes remain stable under these conditions[10]. By comparing a standard 37°C incubation against a 45°C pre-heated incubation, we can quantitatively isolate the FMO-driven contribution to pyridine N-oxidation.

  • The Denaturation Control (Boiled HLM): Boiling the microsomes at 100°C for 10 minutes denatures all proteins, serving as the absolute baseline for parent compound recovery.

3.2 Step-by-Step Methodology
  • Preparation: Prepare a 1 µM solution of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in 100 mM potassium phosphate buffer (pH 7.4) containing 1.0 mg/mL Human Liver Microsomes (HLM).

  • Control Segregation: Split the mixture into four aliquots: Complete System, -NADPH Control, FMO-Inactivated Control (pre-heated at 45°C for 5 min), and Boiled Control.

  • Initiation: Initiate the reactions by adding 1 mM NADPH and 2 mM UDPGA (to support UGT-mediated glucuronidation).

  • Incubation: Incubate all samples at 37°C in a shaking water bath for 60 minutes.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This immediately precipitates the microsomal proteins.

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for analysis.

  • Analysis: Inject 5 µL of the supernatant onto an LC-QTOF-MS system using positive electrospray ionization (ESI+).

Workflow Prep 1. Substrate Prep 1 µM API in Buffer Controls 2. Apply Controls (-NADPH, 45°C Heat) Prep->Controls Incubate 3. HLM Incubation +NADPH/UDPGA (37°C) Controls->Incubate Quench 4. Protein Crash Cold ACN (3x vol) Incubate->Quench LCMS 5. LC-QTOF-MS Metabolite ID Quench->LCMS

Figure 2: Self-validating experimental workflow for in vitro microsomal stability and MetID.

Quantitative Data Presentation

High-resolution mass spectrometry (HRMS) is required to differentiate between isobaric metabolites (e.g., N-oxidation vs. ring hydroxylation). Below is the structured data table outlining the exact mass shifts expected during the LC-MS/MS analysis of the quenched samples.

Metabolite IDBiotransformation PathwayMolecular FormulaExact Mass Shift (Da)Expected [M+H]⁺ (m/z)Key Diagnostic MS/MS Fragments
Parent N/AC₁₂H₁₃FN₂O0.0000219.1087128.05 (Phenol cleavage), 92.05 (Pyridine)
M1 O-DealkylationC₆H₆FNO-91.0655128.0510110.04 (Loss of H₂O), 82.04
M2 N-AcetylationC₁₄H₁₅FN₂O₂+42.0106261.1193219.11 (Loss of acetyl), 92.05
M3 Pyridine N-OxidationC₁₂H₁₃FN₂O₂+15.9949235.1036219.11 (Loss of O), 108.04 (N-oxide pyridine)
M4 Ring HydroxylationC₁₂H₁₃FN₂O₂+15.9949235.1036144.05 (Hydroxyphenol cleavage)
M5 M1 + GlucuronidationC₁₂H₁₄FNO₇+84.9666*304.0831128.05 (Loss of glucuronide - 176 Da)

*Mass shift relative to Parent. M5 is a Phase II conjugate of the M1 fragment.

Conclusion & Lead Optimization Strategies

The metabolic profiling of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride reveals significant liabilities that result in rapid clearance. The primary driver is the highly labile ether linkage, which acts as a metabolic sink via CYP-mediated O-dealkylation.

Actionable Insights for Medicinal Chemists:

  • Ether Replacement: To mitigate O-dealkylation, consider replacing the ether oxygen with a more sterically hindered amine (forming an aniline derivative) or an amide linkage, which generally exhibits higher metabolic stability.

  • Blocking N-Acetylation: The primary aniline is highly susceptible to NAT-mediated acetylation. Converting the primary amine to a secondary amine (e.g., N-methylation) or increasing steric bulk at the adjacent positions can drastically reduce Phase II conjugation[11].

  • Pyridine Shielding: If pyridine N-oxidation proves to be a major clearance route, introducing a fluorine atom or a methyl group adjacent to the pyridine nitrogen can sterically and electronically deactivate the ring toward oxidation.

By utilizing this self-validating MetID framework, drug development teams can confidently identify the specific enzymes responsible for scaffold degradation and rationally design next-generation analogs with superior pharmacokinetic profiles.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride

Executive Summary In modern targeted therapeutic development, particularly within the design of small-molecule kinase inhibitors, the selection and validation of chemical building blocks dictate the efficiency of the ent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted therapeutic development, particularly within the design of small-molecule kinase inhibitors, the selection and validation of chemical building blocks dictate the efficiency of the entire drug discovery pipeline. As a Senior Application Scientist, I frequently encounter the need to optimize advanced intermediates to ensure both thermodynamic stability and high reactivity.

This whitepaper provides an in-depth technical analysis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS: 1431970-14-7)[1]. We will deconstruct its physicochemical properties—specifically its molecular weight and chemical formula—and outline a self-validating synthetic methodology designed to yield high-purity API (Active Pharmaceutical Ingredient) intermediates.

Structural Rationale and Physicochemical Properties

The compound consists of a central aniline core, modified by a fluorine atom at the 3-position and a pyridin-2-ylmethoxy ether linkage at the 4-position.

Molecular Weight and Chemical Formula

The free base form of the molecule has the chemical formula C₁₂H₁₁FN₂O . However, in industrial and research settings, the compound is almost exclusively utilized as a dihydrochloride salt [2], resulting in the formula C₁₂H₁₃Cl₂FN₂O [3].

  • Molecular Weight (Dihydrochloride): 291.15 g/mol [2]

  • Molecular Weight (Free Base): 218.23 g/mol

The Causality Behind the Dihydrochloride Salt

The decision to isolate this intermediate as a dihydrochloride salt is not arbitrary; it is a calculated physicochemical optimization. The free base contains two distinct basic centers:

  • The Aniline Nitrogen: The conjugate acid possesses a pKa of ~4.6[4].

  • The Pyridine Nitrogen: The conjugate acid possesses a pKa of ~5.25[5].

According to standard pKa tables[6], both nitrogen centers are sufficiently basic to be protonated by hydrochloric acid (pKa < -6). Treating the free base with excess HCl yields a bis-protonated species.

Mechanistic Advantage: Electron-rich anilines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light. By protonating the aniline lone pair, electron density is withdrawn from the aromatic ring, exponentially increasing the oxidative stability of the compound for long-term storage. Furthermore, the salt form drastically enhances aqueous solubility and facilitates precise stoichiometric measurements during downstream amide coupling reactions.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters required for analytical validation:

ParameterFree BaseDihydrochloride Salt
Chemical Formula C₁₂H₁₁FN₂OC₁₂H₁₃Cl₂FN₂O
Molecular Weight 218.23 g/mol 291.15 g/mol
Exact Mass 218.0855 Da290.0389 Da
Target LC-MS Ion m/z 219.09 [M+H]⁺m/z 219.09 [M+H]⁺ (Salt dissociates)
Chloride Content (w/w) 0%24.35%
Conjugate Acid pKa ~4.6 (Aniline), ~5.25 (Pyridine)N/A

Synthetic Methodology: A Self-Validating Protocol

To ensure the highest scientific integrity, the synthesis of this intermediate must follow a self-validating framework. Every step includes an In-Process Control (IPC) to verify the causality of the reaction before proceeding.

Step 1: Nucleophilic Aromatic Etherification

Objective: Form the ether linkage between 3-fluoro-4-nitrophenol and 2-(chloromethyl)pyridine.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-fluoro-4-nitrophenol in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 3.0 equivalents of potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ is chosen because it is strong enough to deprotonate the phenol (pKa ~7.1) to form a highly nucleophilic phenoxide, but mild enough to prevent unwanted side reactions with the alkylating agent.

  • Alkylation: Add 1.1 equivalents of 2-(chloromethyl)pyridine hydrochloride. Heat the mixture to 80°C for 4 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the Sₙ2 displacement of the primary chloride.

  • IPC Validation (Self-Validation): Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material (m/z 156 [M-H]⁻) is ≤ 1% and the product mass (m/z 249 [M+H]⁺) is dominant.

  • Workup: Quench with water, extract with ethyl acetate, wash extensively with brine to remove DMF, and concentrate to yield the nitro intermediate.

Step 2: Catalytic Nitro Reduction

Objective: Reduce the nitro group to a primary amine without cleaving the ether linkage.

  • Reaction Setup: Dissolve the intermediate in absolute ethanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Causality: Mild hydrogenation conditions (1 atm, ambient temperature) are strictly enforced to selectively reduce the nitro group while preventing the hydrogenolysis of the benzyl-like ether linkage.

  • IPC Validation (Self-Validation): Perform a ninhydrin stain on a TLC plate. A dark purple spot confirms the presence of the primary amine. LC-MS must show the complete disappearance of m/z 249 and the appearance of m/z 219 [M+H]⁺.

  • Filtration: Filter through a Celite pad to remove the palladium catalyst and concentrate to yield the free base.

Step 3: Dihydrochloride Salt Formation

Objective: Convert the free base to the stable dihydrochloride salt.

  • Dissolution: Dissolve the free base in a minimal volume of cold diethyl ether/ethanol mixture.

  • Acidification: Dropwise add a 2.0 M solution of HCl in diethyl ether (2.5 equivalents) at 0°C.

    • Causality: The 0°C temperature maximizes the thermodynamic stability of the precipitating salt and prevents any acid-catalyzed ether cleavage.

  • Isolation: Stir for 1 hour, collect the crystalline precipitate via vacuum filtration, and dry under high vacuum.

SyntheticWorkflow A 3-Fluoro-4-nitrophenol (Starting Material) C Etherification (K2CO3, DMF, 80°C) A->C B 2-(Chloromethyl)pyridine HCl (Alkylating Agent) B->C D 2-((2-Fluoro-4-nitrophenoxy)methyl)pyridine (Intermediate) C->D E Nitro Reduction (H2, Pd/C, 1 atm) D->E F 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Free Base) E->F G Salt Formation (HCl in EtOH/Et2O, 0°C) F->G H 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (Final) G->H

Synthetic workflow of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride from nitrophenol.

Analytical Characterization and Final Validation

To guarantee trust and authoritative grounding in the final product's integrity, the isolated dihydrochloride salt must undergo a rigorous, multi-modal analytical validation workflow.

  • Exact Mass Confirmation: High-Resolution Mass Spectrometry (HRMS) using ESI+ must yield an exact mass of 219.0934 Da for the [M+H]⁺ ion of the dissociated free base.

  • Stoichiometric Validation: Because the molecular weight of 291.15 g/mol relies on a strict 1:2 ratio of free base to HCl, Ion Chromatography (IC) or Silver Nitrate (AgNO₃) titration must be performed. The theoretical chloride content is 24.35%. A deviation of >0.5% indicates mono-hydrochloride formation or trapped solvent.

  • Structural Integrity: ¹H NMR (in DMSO-d₆) will show significant downfield shifts for the pyridine protons and the aniline protons compared to the free base, confirming the protonation of both basic sites.

AnalyticalWorkflow A Synthesized Dihydrochloride Salt B 1H & 13C NMR (DMSO-d6) A->B C LC-MS (ESI+) A->C D Ion Chromatography (or Titration) A->D E Confirm Structural Integrity B->E F Confirm Exact Mass (m/z 219.09 [M+H]+) C->F G Confirm 1:2 Stoichiometry (24.3% Cl-) D->G H Validated API Intermediate E->H F->H G->H

Analytical validation workflow for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride.

References

  • Evans, D. A. "Evans pKa Table." Harvard University, Department of Chemistry and Chemical Biology. Available at:[Link]

  • Ashenhurst, J. "Acid-Base Reactions: Introducing Ka and pKa." Master Organic Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dissolving 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride for In Vitro Cell Culture

Introduction 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is an aromatic organic compound with potential applications in medicinal chemistry and drug development.[1][2] As a research chemical, its effective an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is an aromatic organic compound with potential applications in medicinal chemistry and drug development.[1][2] As a research chemical, its effective and reproducible use in in vitro cell culture assays is paramount. This guide provides a comprehensive framework for dissolving this compound, ensuring its stability, and minimizing potential artifacts in experimental results. The dihydrochloride salt form suggests that the compound is a weak base, which has implications for its solubility, particularly concerning pH.[3] This document will detail the rationale behind solvent selection, provide step-by-step protocols for creating stock and working solutions, and discuss critical considerations for maintaining scientific integrity in cell-based assays.

I. Understanding the Compound: Physicochemical Considerations

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is a molecule that combines several functional groups influencing its solubility. The aniline and pyridine moieties provide sites for protonation, and the dihydrochloride salt form indicates that these sites are protonated. This generally enhances aqueous solubility. However, the aromatic rings contribute to its hydrophobic nature.

The Critical Role of the Dihydrochloride Salt

The presence of two hydrochloride molecules suggests that the parent compound is basic and has been protonated to form a more water-soluble salt. The solubility of such salts is often pH-dependent; they are typically more soluble in acidic to neutral aqueous solutions and may precipitate at higher pH values as the compound deprotonates to its less soluble free base form.[3]

Solvent Selection Rationale

For in vitro studies, the ideal solvent should dissolve the compound at a high concentration, be miscible with cell culture media, and exhibit low cytotoxicity at the final working concentration.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used polar aprotic solvent in biological research due to its ability to dissolve a broad range of both polar and nonpolar compounds.[4][5] It is miscible with water and most organic solvents, making it a suitable vehicle for delivering test compounds to cells in culture.[4] However, DMSO can have concentration-dependent effects on cell physiology, and it is crucial to maintain a low final concentration in assays to ensure data integrity.[4][6]

  • Aqueous Buffers (e.g., PBS, HBSS): Given the dihydrochloride salt form, sterile aqueous buffers could be a viable option. However, the final pH of the solution and its compatibility with the cell culture medium must be carefully considered to avoid precipitation.

II. Experimental Protocols

A. Preliminary Solubility Assessment

Before preparing a high-concentration stock solution, it is prudent to perform a small-scale solubility test to determine the optimal solvent and approximate solubility limit.

Materials:

  • 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

  • Anhydrous DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile deionized water

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into three separate microcentrifuge tubes.

  • To the first tube, add a calculated volume of DMSO to achieve a high target concentration (e.g., 10-50 mM).

  • To the second tube, add the same volume of sterile PBS.

  • To the third tube, add the same volume of sterile deionized water.

  • Vortex each tube vigorously for 2-3 minutes.

  • Observe for complete dissolution. If the compound does not dissolve, gentle warming in a 37°C water bath can be attempted, but be cautious of potential degradation.[4]

  • Based on these observations, select the most appropriate solvent for preparing the stock solution. For many organic compounds, DMSO will be the most effective.[5]

B. Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO. It is essential to use high-quality, sterile reagents and aseptic techniques to prevent contamination.[7]

Materials:

  • 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (Molecular Weight: 291.15 g/mol )[8]

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 291.15 g/mol x 1000 mg/g = 2.9115 mg

  • Weighing: In a laminar flow hood, accurately weigh 2.91 mg of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C can be used if necessary.[7]

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This is a critical step to ensure the sterility of your stock solution.[7][9]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4][5]

C. Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the stock solution in a sterile cell culture medium.

Materials:

  • 10 mM stock solution of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in DMSO

  • Sterile, pre-warmed cell culture medium appropriate for your cell line

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.[7]

  • Dilution: In a laminar flow hood, perform serial dilutions of the stock solution with sterile, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.[4]

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.[7]

III. Data Presentation and Visualization

Quantitative Data Summary
ParameterRecommended Value/RangeRationale & Citation
Stock Solution Concentration 10-50 mM in DMSOHigh enough for serial dilutions while minimizing the volume of DMSO added to the culture.
Final DMSO Concentration in Assay ≤ 0.5% (v/v)To avoid solvent-induced cytotoxicity. Many cell lines tolerate up to 1%, but 0.5% is a widely recommended upper limit.[5][6][7]
Sensitive/Primary Cell DMSO Limit ≤ 0.1% (v/v)Primary cells are often more sensitive to DMSO than immortalized cell lines.[5]
Storage Temperature -20°C or -80°CTo maintain the integrity and stability of the stock solution.[4][5]
Sterile Filter Pore Size 0.22 µmTo remove potential bacterial contaminants from the stock solution.[7][9][10]
Experimental Workflow Diagram

G cluster_0 Stock Solution Preparation (Aseptic) cluster_1 Working Solution Preparation cluster_2 Experimental Controls weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot & Store (-20°C) filter->aliquot thaw 6. Thaw Stock Aliquot aliquot->thaw dilute 7. Serially Dilute in Media add_to_cells 8. Add to Cell Culture dilute->add_to_cells vehicle_control Vehicle Control (DMSO in Media) untreated_control Untreated Control (Media Only)

Caption: Workflow for preparing 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride solutions.

Logical Relationship Diagram: Impact of pH on Solubility

G compound Compound (Dihydrochloride Salt) R-NH3+ Cl- low_ph Low pH (Acidic) e.g., Gastric Fluid compound->low_ph Maintains Protonation neutral_ph Neutral pH e.g., Cell Culture Media compound->neutral_ph Potential for Deprotonation high_ph High pH (Basic) compound->high_ph Deprotonation Favored solubility_high High Solubility (Ionized Form) low_ph->solubility_high neutral_ph->solubility_high solubility_low Low Solubility (Free Base Form: R-NH2) neutral_ph->solubility_low Risk of Precipitation high_ph->solubility_low

Caption: Relationship between pH and the solubility of a basic dihydrochloride compound.

IV. Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your experimental results, incorporate the following self-validating systems into your workflow:

  • Vehicle Controls: Always include a vehicle control (media with the same final concentration of DMSO) to account for any effects of the solvent on the cells.[7]

  • Concentration-Response Curves: When testing the biological activity of the compound, perform a concentration-response experiment. This will help to identify the optimal working concentration and can reveal any cytotoxic effects at higher concentrations.

  • Visual Inspection for Precipitation: After diluting the stock solution into the cell culture medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore alternative solubilization methods.

  • pH Measurement: When preparing working solutions, especially if using aqueous buffers, it is advisable to measure the pH of the final solution to ensure it is within the acceptable range for your cell line. Significant pH shifts can impact cell health and compound activity.[11][12]

V. Conclusion

The successful use of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in in vitro cell culture hinges on proper dissolution and handling. By understanding the physicochemical properties of the compound, particularly its pH-dependent solubility, and by following a systematic protocol for stock and working solution preparation, researchers can obtain reliable and reproducible data. The use of DMSO as a solvent is a robust starting point, provided that the final concentration in the cell culture is kept to a minimum and appropriate vehicle controls are included in all experiments.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (n.d.). Preparing Cyclizine Dihydrochloride Solutions for Cell Culture: Application Notes and Protocols.
  • Merck Millipore. (n.d.). Sterile Lab Media Filtration & Cultureware.
  • Sigma-Aldrich. (n.d.). Sterile Filtration of Cell Culture Media.
  • Cell and Gene. (n.d.). Sterile Filtration And Clarification.
  • Sigma-Aldrich. (n.d.). Sterile Filter Selection for Cell Culture Media Preparation.
  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices.
  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2009). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • S.L. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • PatSnap Synapse. (2024, January 1). How does pH affect drug delivery?.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
  • Repositorio Académico - Universidad de Chile. (2012, August 30). Effect of pH, mucin and bovine serum on rifampicin permeability through Caco-2 cells.
  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • EvitaChem. (n.d.). 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline.
  • Sapphire Bioscience. (n.d.). 3-Fluoro-4-[(pyridin-4-yl)methoxy]aniline dihydrochloride.
  • Guidechem. (n.d.). 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.

Sources

Application

Application Notes and Protocols: Preparation of DMSO Stock Solutions for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

Abstract This document provides a comprehensive guide for the preparation, storage, and handling of dimethyl sulfoxide (DMSO) stock solutions of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride. Tailored for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of dimethyl sulfoxide (DMSO) stock solutions of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, these protocols are designed to ensure the integrity, stability, and reliable performance of the compound in downstream biological and chemical assays. The methodologies presented herein are grounded in established best practices for compound management, emphasizing scientific integrity and experimental reproducibility.

Introduction: The Critical Role of Stock Solution Integrity

The accuracy and reproducibility of any screening or testing cascade are fundamentally dependent on the quality of the compound stock solutions. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride, an aniline derivative with potential applications in various research fields, requires careful handling to ensure its stability and solubility. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds[1][2]. However, its hygroscopic nature and potential to degrade certain compounds necessitate stringent preparation and storage protocols[3][4].

These application notes will detail the causal factors behind each step of the protocol, from solvent selection to long-term storage, providing a self-validating system for generating high-quality stock solutions.

Materials and Reagents

A successful and reproducible protocol begins with high-quality starting materials.

Material/Reagent Recommended Specifications Rationale
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride >98% purityHigh purity minimizes the interference of contaminants in experimental results.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filteredDMSO is highly hygroscopic; absorbed water can significantly decrease the solubility of compounds and promote degradation[3][4]. High purity grades (e.g., molecular biology grade) are essential to avoid introducing impurities that could affect biological assays[5][6][7].
Vials Amber glass or polypropylene with screw caps and PTFE septaAmber glass protects light-sensitive compounds[3]. Polypropylene is a suitable alternative for many compounds. Tightly sealed caps with inert septa prevent solvent evaporation and moisture absorption[8].
Pipettes and Tips Calibrated positive displacement or air displacement pipettes with sterile, low-retention tipsAccurate and precise liquid handling is crucial for achieving the desired stock concentration.
Analytical Balance Calibrated, with a readability of at least 0.1 mgEssential for accurate weighing of the compound.
Vortex Mixer Standard laboratory modelEnsures thorough mixing and dissolution of the compound.
Sonicator Water bath sonicatorCan aid in the dissolution of compounds that are difficult to solubilize.
Personal Protective Equipment (PPE) Safety glasses, lab coat, nitrile glovesEssential for safe handling of chemical reagents. DMSO can facilitate the absorption of other chemicals through the skin[9].

Experimental Protocols

Pre-Preparation and Handling
  • Compound Equilibration: Before opening, allow the vial of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO. Once opened, minimize its exposure to the atmosphere. Consider aliquoting the DMSO into smaller, single-use vials for long-term use to prevent repeated exposure of the main stock to moisture.[4]

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol is for the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or volumes.

Calculation of Required Mass:

  • Molecular Formula of Free Base: C₁₂H₁₁FN₂O

  • Molecular Weight of Free Base: 218.23 g/mol (Note: This may vary slightly based on the supplier's data)

  • Molecular Formula of Dihydrochloride Salt: C₁₂H₁₁FN₂O · 2HCl

  • Molecular Weight of Dihydrochloride Salt: 218.23 + 2 * 36.46 = 291.15 g/mol [10]

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

  • Moles needed: 0.010 mol/L * 0.001 L = 0.00001 mol

  • Mass needed: 0.00001 mol * 291.15 g/mol = 0.0029115 g = 2.91 mg

Step-by-Step Procedure:

  • Weighing the Compound:

    • Tare a clean, dry vial on the analytical balance.

    • Carefully weigh approximately 2.91 mg of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride into the vial. Record the exact mass.

  • Solvent Addition:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration using the formula:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Tightly cap the vial.

    • Vortex the solution for 1-2 minutes at room temperature.

    • Visually inspect the solution for any undissolved particulates.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied, but caution is advised as heat can degrade some compounds.[11]

  • Labeling and Aliquoting:

    • Clearly label the stock vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • For long-term storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in appropriately labeled vials.[4][12]

Workflow for Stock Solution Preparation:

G cluster_prep Pre-Preparation cluster_protocol Preparation Protocol cluster_storage Final Steps Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Prep_DMSO Prepare Anhydrous DMSO Add_DMSO Add DMSO Prep_DMSO->Add_DMSO Calculate Calculate DMSO Volume Weigh->Calculate Calculate->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Check Visually Inspect for Dissolution Dissolve->Check Check->Dissolve Particulates Present Aliquot Aliquot into Single-Use Vials Check->Aliquot Fully Dissolved Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing DMSO stock solutions.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.

  • Short-Term Storage (1-2 weeks): Store at 4°C.

  • Long-Term Storage (1-6 months): For optimal stability, store aliquots at -20°C or -80°C.[12] Storage at -80°C is generally preferred to minimize degradation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound precipitation and degradation.[4] The use of single-use aliquots is the most effective way to prevent this.

  • Light Exposure: Store all stock solutions, regardless of temperature, protected from light.[3]

Quality Control and Best Practices

  • Solubility Confirmation: Due to the lack of specific solubility data for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in DMSO, it is essential to visually confirm complete dissolution. If the target concentration is not achievable, a lower concentration stock solution should be prepared.

  • Working Solutions: When preparing working solutions for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[11][13] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Hygroscopicity Management: DMSO readily absorbs water from the atmosphere.[3] Always use tightly sealed containers and minimize the time vials are open to the air.[8] Storing DMSO and stock solutions in a desiccator can provide additional protection.[4]

Logical Relationship of Key Factors for Stock Solution Integrity:

G cluster_inputs Input Quality cluster_process Process Control cluster_output Outcome Compound High Purity Compound Protocol Accurate & Precise Protocol Compound->Protocol Solvent Anhydrous, High Purity DMSO Solvent->Protocol Storage Proper Storage (Temp, Light, Aliquots) Protocol->Storage Result Reliable & Reproducible Experimental Data Storage->Result

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

Welcome to the dedicated technical support guide for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming aqueous solubility challenges with this compound. Our approach is rooted in fundamental physicochemical principles and field-proven formulation strategies.

Understanding the Molecule: Physicochemical Profile

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is a complex molecule with several structural features that influence its aqueous solubility. A clear understanding of these is the first step in troubleshooting.

  • The Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt, indicating that both the aniline and the pyridine nitrogen atoms are protonated. This is a common strategy to enhance the aqueous solubility of basic compounds. However, the final pH of the solution and the common ion effect can still impact solubility.

  • Aromaticity and Lipophilicity: The presence of two aromatic rings (fluorinated aniline and pyridine) contributes to the molecule's lipophilic character, which can inherently limit its solubility in aqueous media.[1]

  • Ionizable Groups: The molecule has two basic centers: the aniline nitrogen and the pyridine nitrogen. The solubility of this compound is therefore expected to be highly pH-dependent.[2][3] The pKa of the similar compound 3-chloro-4-(pyridin-2-ylmethoxy)aniline is predicted to be around 3.88, which can serve as a starting point for pH optimization studies.[4][5]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when working with this compound.

Q1: I've prepared a solution of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in water, but it's cloudy or has precipitate. What's the first thing I should do?

A1: The first and most immediate troubleshooting steps are to gently warm the solution and use sonication.[6] Warming can help overcome the activation energy barrier for dissolution, but be cautious of potential degradation at elevated temperatures. Sonication can aid in breaking down particle agglomerates, facilitating dissolution.[6] If these simple physical methods do not yield a clear solution, a more systematic approach is required.

Q2: Why is my dihydrochloride salt not fully dissolving in water? Shouldn't it be soluble?

A2: While the dihydrochloride salt form is intended to improve aqueous solubility, several factors can still lead to incomplete dissolution. The pH of the final solution may not be optimal for maintaining the protonated, more soluble form of the molecule. Additionally, the intrinsic solubility of the salt may be limited. It is crucial to experimentally determine the pH-solubility profile to identify the optimal pH range for maximum solubility.[2]

Q3: At what pH should I expect the maximum solubility for this compound?

A3: For a compound with basic functional groups like pyridine and aniline, the solubility is generally highest at a pH that is at least two units below the pKa of the basic centers.[2] Given the predicted pKa of a similar compound is around 3.88, you would expect the solubility to increase as the pH is lowered into the acidic range (e.g., pH 1-3).[4][5] However, an experimental pH-solubility profile is essential to confirm this for your specific molecule.

Q4: Can I use organic solvents to prepare a stock solution?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[7][8] Solvents like DMSO, DMF, ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used to prepare a concentrated stock solution.[1][2] This stock can then be diluted into your aqueous experimental medium. Be mindful that adding the organic stock to an aqueous buffer can sometimes cause the compound to precipitate if the final concentration of the organic solvent is too low to maintain solubility. This is a critical consideration for cell-based assays where the final organic solvent concentration must be kept low to avoid toxicity.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

If you are facing persistent solubility issues, follow this systematic workflow.

Caption: A systematic workflow for troubleshooting poor aqueous solubility.

Experimental Protocols

Here are detailed protocols for the key solubility enhancement techniques.

Protocol 1: Determining the pH-Solubility Profile

Objective: To determine the aqueous solubility of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride at different pH values.

Materials:

  • 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials. The solid should be visible after equilibration.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (the mobile phase for HPLC is often a good choice) to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis method.[9]

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: Co-solvent Screening

Objective: To identify a suitable co-solvent and its optimal concentration to dissolve the compound.

Materials:

  • 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

  • A selection of water-miscible organic solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer at the desired final pH

  • Vials and vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of the compound in each of the selected organic solvents (e.g., 10 mg/mL).

  • In separate vials, add increasing volumes of the aqueous buffer to a fixed volume of the stock solution.

  • Vortex each vial after the addition of the buffer.

  • Visually inspect for precipitation. The highest concentration that remains a clear solution indicates the solubility in that co-solvent/water mixture.

  • A more quantitative approach is to prepare saturated solutions in various co-solvent/water ratios and analyze the concentration as described in Protocol 1.

Protocol 3: Cyclodextrin Complexation

Objective: To enhance solubility through the formation of an inclusion complex with a cyclodextrin.[10][11]

Materials:

  • 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

  • A cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Aqueous buffer

  • Magnetic stirrer and hot plate

  • Freeze-dryer (optional)

Procedure (Kneading Method):

  • Prepare a paste by adding a small amount of water to the cyclodextrin in a mortar.

  • Slowly add the compound to the paste while continuously kneading for 30-60 minutes.

  • Dry the resulting solid paste in a vacuum oven.

  • Grind the dried complex into a fine powder.

  • Determine the aqueous solubility of the resulting complex using Protocol 1.

Data Interpretation and Advanced Strategies

Data Summary Table

While specific data for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is not publicly available, you can generate your own data and present it in a similar format to the table below for clear comparison of different solubility enhancement strategies.

Enhancement StrategySolvent SystemAchieved Solubility (mg/mL)Observations
None Deionized WaterTo be determinede.g., Cloudy suspension
pH Adjustment pH 2.0 BufferTo be determinede.g., Clear solution
Co-solvency 20% Ethanol in WaterTo be determinede.g., Clear solution
Complexation 10% HP-β-CD in WaterTo be determinede.g., Clear solution
Advanced Formulation Strategies

If the above methods do not provide the required solubility, more advanced formulation strategies can be considered, particularly for in vivo applications.

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[10][11] This can be achieved through methods like hot-melt extrusion or spray drying, often using polymers like HPMC or Soluplus®.[12][13]

  • Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral bioavailability by presenting the drug in a solubilized form in the gastrointestinal tract.[10][14][15]

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[11][16] This can be achieved through techniques like milling or high-pressure homogenization.

Advanced_Strategies poor_solubility Persistently Poor Solubility solid_dispersion Solid Dispersion (Amorphous Form) poor_solubility->solid_dispersion lipid_formulation Lipid-Based Formulations (SEDDS) poor_solubility->lipid_formulation nanonization Nanonization (Increased Surface Area) poor_solubility->nanonization oral_bioavailability Improved Oral Bioavailability solid_dispersion->oral_bioavailability lipid_formulation->oral_bioavailability nanonization->oral_bioavailability

Caption: Advanced formulation strategies for enhancing oral bioavailability.

References

  • Brough, C., & Williams III, R. O. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Industrial Pharmacy, 44(1), 1-16.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Thakral, S., Thakral, N. K., & Majumdar, D. K. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2547–2575.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • BenchChem. (2025). improving the solubility of 4-(4-acetylphenyl)pyridine.
  • Maroof, K., Zafar, F., & Ali, H. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Polymers, 12(5), 1043.
  • Mondal, S., & Padhi, S. (2021). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2021, 1-21.
  • Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method.
  • Merck. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Glomme, A., & März, J. (2011). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutics and Biopharmaceutics, 78(2), 291-304.
  • Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Lee, J. H., Kim, J. H., & Kim, J. H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Quora. (2022).
  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.
  • Giesbrecht, P. K., & Gilliard, R. J. (2020). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice.
  • BioPharm International. (2022).
  • McConville, C. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
  • BenchChem. (2025). "3-(Quinolin-3-yloxy)aniline" solubility issues and solutions.
  • World Pharma Today. (2025).
  • Chemistry LibreTexts. (2022). 8.11 pH and Solubility.
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • Jain, S., & Patel, N. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(11), 2733.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds)
  • Rarey, J. R., & Gmehling, J. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(25), 8687-8695.
  • Al-Kasmi, B., & Al-Zoubi, N. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11.
  • Keraliya, R. A., Soni, T. G., Thakkar, V. T., & Gandhi, T. R. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(6), 737-744.
  • MedChemExpress. (2025). Co-Solvents: The "Magic Potion" to Help Drugs Dissolve.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-123.
  • BLDpharm. (n.d.). 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline.
  • Guidechem. (n.d.). 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.
  • ChemicalBook. (n.d.). 3-chloro-4-(pyridin-2-ylmethoxy)aniline.
  • Leyan. (n.d.). 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.
  • precisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
  • PubChemLite. (n.d.). 4-fluoro-3-(pyridin-4-yl)aniline.
  • Williams, R. (2022).
  • Williams, R. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield in the Synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and overcome common synthetic challenges.

I. Synthesis Overview & Key Challenges

The synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis typically involves two key transformations: a Williamson ether synthesis to form the pyridin-2-ylmethoxy ether linkage, followed by the reduction of a nitro group to the corresponding aniline. The final step is the formation of the dihydrochloride salt to improve the compound's stability and solubility.

The primary challenges in this synthesis often revolve around:

  • Incomplete Williamson Ether Synthesis: Side reactions and suboptimal conditions can lead to low conversion of the starting materials.

  • Inefficient Nitro Group Reduction: The choice of reducing agent and reaction conditions is critical to avoid incomplete reduction or the formation of undesired byproducts.

  • Purification Difficulties: Separating the desired product from starting materials, intermediates, and byproducts can be challenging.

  • Salt Formation Issues: Ensuring the complete formation of the dihydrochloride salt without degradation of the final compound requires precise control.

This guide will address these challenges in a practical, question-and-answer format, grounded in the fundamental principles of organic chemistry.

II. Troubleshooting and FAQs

A. Williamson Ether Synthesis Stage

Question 1: My Williamson ether synthesis is resulting in a low yield of the desired 3-fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene intermediate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Williamson ether synthesis are often attributable to several factors. Let's break down the potential issues and their solutions:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide, which acts as the nucleophile.[1][2][3] If the base used is not strong enough or is used in insufficient quantity, the starting phenol (3-fluoro-4-nitrophenol) will not be fully deprotonated, leading to a lower concentration of the active nucleophile and thus a slower, less efficient reaction.

    • Troubleshooting:

      • Base Selection: Ensure you are using a sufficiently strong base to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). For this specific substrate, a moderately strong base like K₂CO₃ is often sufficient and is generally safer to handle than NaH.

      • Stoichiometry: Use at least a stoichiometric equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation.

      • Solvent Choice: The choice of solvent is crucial. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the reactants and facilitate the Sₙ2 reaction without protonating the alkoxide.[4]

  • Side Reactions of the Electrophile: The electrophile, 2-(chloromethyl)pyridine, can potentially undergo side reactions. While it is a primary halide and thus well-suited for Sₙ2 reactions, competing elimination reactions can occur, especially at higher temperatures.[2][3]

    • Troubleshooting:

      • Temperature Control: Maintain a moderate reaction temperature. While some heat is often necessary to drive the reaction to completion, excessive temperatures can favor elimination pathways. A typical starting point is 60-80 °C, which can be optimized based on reaction monitoring.

      • Addition Rate: If using a highly reactive base like NaH, consider adding the 2-(chloromethyl)pyridine solution slowly to the generated phenoxide to maintain better control over the reaction exotherm.

  • Purity of Reagents: The purity of your starting materials is paramount. Impurities in the 3-fluoro-4-nitrophenol or 2-(chloromethyl)pyridine can interfere with the reaction. 2-(chloromethyl)pyridine hydrochloride is often commercially available and needs to be neutralized before use.

    • Troubleshooting:

      • Reagent Quality Check: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

      • Neutralization of 2-(chloromethyl)pyridine HCl: If you are using the hydrochloride salt of 2-(chloromethyl)pyridine, it must be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent before use in the Williamson ether synthesis.

Question 2: I am observing the formation of a significant amount of a byproduct that I suspect is from the self-condensation of 2-(chloromethyl)pyridine. How can I minimize this?

Answer:

The self-condensation of 2-(chloromethyl)pyridine is a known side reaction, particularly in the presence of a base. This occurs when one molecule of 2-(chloromethyl)pyridine acts as a nucleophile (via the pyridine nitrogen) and another acts as an electrophile.

  • Troubleshooting:

    • Order of Addition: Add the 2-(chloromethyl)pyridine to the reaction mixture containing the pre-formed phenoxide. This ensures that the electrophile is more likely to react with the intended nucleophile, which is present in a higher concentration.

    • Controlled Stoichiometry: Use a slight excess of the 3-fluoro-4-nitrophenol relative to the 2-(chloromethyl)pyridine (e.g., 1.05 to 1.0 equivalents). This will favor the desired reaction over the self-condensation of the electrophile.

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular reaction between the phenoxide and the electrophile over the self-condensation. However, this should be balanced with solubility and heat transfer considerations.

B. Nitro Group Reduction Stage

Question 3: My nitro group reduction is not going to completion, or I am seeing the formation of undesired byproducts. What are the best methods for this reduction and how can I optimize them?

Answer:

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis, and several methods are available, each with its own advantages and disadvantages.[5][6][7]

  • Common Reduction Methods and Optimization:

    • Catalytic Hydrogenation (H₂/Pd-C): This is often a clean and efficient method.[8]

      • Advantages: High yields, clean reaction profile, and the only byproduct is water.

      • Potential Issues:

        • Catalyst Poisoning: The pyridine moiety in the substrate can sometimes inhibit the catalyst.

        • Over-reduction: While less common for aromatic systems, aggressive conditions could potentially affect other functional groups.

        • Safety: Handling hydrogen gas requires appropriate safety precautions.

      • Troubleshooting:

        • Catalyst Loading: Use a standard catalyst loading of 5-10 mol% of palladium on carbon.

        • Solvent: Ethanol or methanol are common solvents for this reaction.

        • Pressure: The reaction can often be run at atmospheric pressure, but increasing the pressure to 50 psi can improve the reaction rate.

        • Additives: In cases of catalyst inhibition, the addition of a small amount of acetic acid can sometimes improve the reaction rate.

    • Metal/Acid Reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl): These are classic and robust methods for nitro group reduction.[8][9]

      • Advantages: Generally high-yielding and tolerant of many functional groups. Iron with ammonium chloride is a milder and more environmentally friendly option compared to tin(II) chloride and concentrated HCl.[9]

      • Potential Issues:

        • Work-up: The work-up can be cumbersome due to the formation of metal salts that need to be filtered off.

        • Stoichiometry: A stoichiometric excess of the metal is required.

      • Troubleshooting:

        • Activation of Iron: If using iron powder, it can be beneficial to activate it by briefly washing with dilute HCl to remove any passivating oxide layer.[9]

        • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the endpoint.

        • Filtration: Using a pad of celite during filtration can help to remove the fine metal salt precipitates.

    • Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C): This method avoids the need for a hydrogen gas cylinder.

      • Advantages: Safer to handle than gaseous hydrogen.

      • Potential Issues: The reaction can sometimes be slower than direct hydrogenation.

      • Troubleshooting: Ensure the ammonium formate is of good quality and use an appropriate solvent like methanol or ethanol.

Question 4: I am concerned about the potential for dehalogenation (loss of the fluorine atom) during the reduction. Is this a significant risk?

Answer:

Dehalogenation can be a concern during catalytic hydrogenation, especially with palladium catalysts.[8] However, the C-F bond is generally quite strong and less susceptible to hydrogenolysis compared to C-Cl, C-Br, and C-I bonds.

  • Minimizing Dehalogenation Risk:

    • Catalyst Choice: While Pd/C is often effective, if dehalogenation is observed, switching to a different catalyst like Raney Nickel may be beneficial as it is sometimes less prone to causing dehalogenation of aromatic fluorides.[8]

    • Reaction Conditions: Use milder reaction conditions (lower hydrogen pressure, lower temperature) and monitor the reaction closely to stop it as soon as the starting material is consumed.

    • Alternative Reducing Agents: If dehalogenation is a persistent issue, consider using a non-catalytic reduction method like Fe/NH₄Cl, which does not typically cause dehalogenation.

C. Dihydrochloride Salt Formation and Purification

Question 5: I am having difficulty isolating a pure, crystalline dihydrochloride salt. What is the best procedure for this step?

Answer:

The formation of the dihydrochloride salt serves to improve the stability and handling of the final product.[10][11][12] The key is to use a non-aqueous solvent system to precipitate the salt.

  • Recommended Protocol:

    • Dissolve the Free Base: After the reduction and work-up, ensure the isolated 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline is as pure as possible. Dissolve this free base in a suitable anhydrous organic solvent. Common choices include isopropanol, ethanol, or a mixture of diethyl ether and methanol.

    • Prepare HCl Solution: Use a solution of anhydrous HCl in a solvent like isopropanol or diethyl ether. It is crucial to use an anhydrous source of HCl to avoid introducing water, which can affect the crystallinity of the salt.

    • Slow Addition: Cool the solution of the aniline in an ice bath and slowly add at least two equivalents of the HCl solution with stirring. The dihydrochloride salt should precipitate out of the solution. Adding the acid slowly promotes the formation of larger, more easily filterable crystals.

    • Isolation: After the addition is complete, continue stirring in the cold for a period (e.g., 30-60 minutes) to ensure complete precipitation. Collect the solid by filtration, wash with a small amount of the cold solvent (or a less polar solvent like diethyl ether), and dry under vacuum.

Question 6: The final product appears to be hygroscopic and difficult to handle. How can I improve its physical properties?

Answer:

The hygroscopic nature of amine salts can be a challenge.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: As mentioned above, it is critical to use anhydrous solvents and reagents during the salt formation and isolation steps. Any residual water can contribute to the hygroscopic nature of the product.

    • Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. A drying pistol or an Abderhalden apparatus can be used for rigorous drying.

    • Storage: Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) and under an inert atmosphere if necessary.

III. Experimental Protocols

A. Synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene
ReagentMolar Mass ( g/mol )EquivalentsAmount
3-Fluoro-4-nitrophenol157.111.0(Specify amount)
2-(Chloromethyl)pyridine HCl164.041.1(Calculate amount)
Potassium Carbonate (K₂CO₃)138.212.0(Calculate amount)
Dimethylformamide (DMF)--(Specify volume)

Procedure:

  • To a solution of 2-(chloromethyl)pyridine hydrochloride in water, add saturated sodium bicarbonate solution until the pH is basic. Extract the free base into dichloromethane, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • To a stirred suspension of 3-fluoro-4-nitrophenol and potassium carbonate in DMF, add the freshly prepared 2-(chloromethyl)pyridine.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Synthesis of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline
ReagentMolar Mass ( g/mol )EquivalentsAmount
3-Fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene248.221.0(Specify amount)
Iron Powder (Fe)55.855.0(Calculate amount)
Ammonium Chloride (NH₄Cl)53.494.0(Calculate amount)
Ethanol/Water--(Specify volume ratio)

Procedure:

  • To a stirred solution of 3-fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene in a mixture of ethanol and water (e.g., 4:1), add ammonium chloride and iron powder.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude aniline.

C. Formation of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride
ReagentMolar Mass ( g/mol )EquivalentsAmount
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline218.241.0(Specify amount)
HCl in Isopropanol (e.g., 2M)-2.2(Calculate volume)
Isopropanol--(Specify volume)

Procedure:

  • Dissolve the crude 3-fluoro-4-(pyridin-2-ylmethoxy)aniline in a minimal amount of isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add the solution of HCl in isopropanol with vigorous stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

  • Dry the solid under high vacuum to obtain the final product.

IV. Visualizations

Synthesis_Pathway A 3-Fluoro-4-nitrophenol C 3-Fluoro-4-(pyridin-2-ylmethoxy)nitrobenzene A->C Williamson Ether Synthesis (K2CO3, DMF) B 2-(Chloromethyl)pyridine B->C D 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline C->D Nitro Reduction (Fe, NH4Cl) E 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride D->E Salt Formation (HCl in IPA) Troubleshooting_Workflow cluster_williamson Williamson Ether Synthesis cluster_reduction Nitro Reduction cluster_salt Salt Formation LowYield_W Low Yield? CheckBase Check Base Strength & Stoichiometry LowYield_W->CheckBase CheckTemp Optimize Temperature (60-80 °C) LowYield_W->CheckTemp CheckPurity Verify Reagent Purity LowYield_W->CheckPurity IncompleteRed Incomplete Reduction? ChangeMethod Consider Alternative Method (e.g., H2/Pd-C) IncompleteRed->ChangeMethod ActivateFe Activate Iron Powder IncompleteRed->ActivateFe MonitorRxn Monitor Reaction Closely IncompleteRed->MonitorRxn PoorCrystal Poor Crystallinity? UseAnhydrous Use Anhydrous Solvents & HCl PoorCrystal->UseAnhydrous SlowAddition Slow Addition of HCl PoorCrystal->SlowAddition ThoroughDry Thorough Drying PoorCrystal->ThoroughDry

Caption: Troubleshooting workflow for key synthesis steps.

V. References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Journal of Chemical Education. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • Organic Letters. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Sciencemadness.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Physics Forums. Anilinium hydrochloride intermediate formation. [Link]

  • Chemisphere. Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. [Link]

  • Portfolio-pplus.com. Product: Aniline Hydrochloride. [Link]

  • YouTube. Making Aniline HCl. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Wikipedia. Anilinium chloride. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in preclinical animal studies. This document provides a structured approach to troubleshooting, from understanding the fundamental physicochemical properties of the molecule to selecting and optimizing an appropriate formulation strategy. As a Senior Application Scientist, this guide synthesizes established scientific principles with practical, field-proven insights to navigate the complexities of preclinical formulation development.

Disclaimer: Specific experimental physicochemical data for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride is not extensively available in public literature. Therefore, this guide will utilize data from the closely related structural analog, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, as a predictive starting point. Researchers must experimentally verify all properties for the specific fluoro-compound.

Frequently Asked Questions (FAQs)

Q1: My compound, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride, shows high in vitro potency but very low and variable exposure in my animal studies. What is the likely cause?

A1: A significant disconnect between in vitro potency and in vivo efficacy is a classic indicator of poor oral bioavailability.[1] For a compound like 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride, which is a salt of a weak base, the primary culprits are often poor aqueous solubility and/or dissolution rate limitations in the gastrointestinal (GI) tract.[2][3] While the dihydrochloride salt form is intended to enhance solubility, the compound can precipitate back into its less soluble free base form as it transitions from the acidic environment of the stomach to the more neutral pH of the small intestine.[4][5]

Q2: What are the most critical physicochemical properties I need to determine for this compound to begin troubleshooting?

A2: A thorough understanding of your compound's physicochemical properties is the foundation for any successful formulation strategy.[3][6] The following are critical:

  • pH-Solubility Profile: Determine the aqueous solubility of both the dihydrochloride salt and the free base across a physiologically relevant pH range (pH 1.2 to 7.4).[3] This is crucial for predicting its behavior in the GI tract.

  • pKa: This compound has at least two ionizable centers: the aniline amine and the pyridine nitrogen. Knowing their pKa values is essential for understanding the pH-solubility profile and the potential for salt disproportionation. The predicted pKa of the analogous 3-chloro-4-(pyridin-2-ylmethoxy)aniline is approximately 3.88, which suggests it is a weak base.[7]

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound, which influences both its solubility and its ability to permeate the intestinal membrane.

  • Solid-State Properties: Characterize the solid form of your drug substance (e.g., crystallinity, polymorphism) as this can significantly impact dissolution rate and stability.

Q3: What is "salt disproportionation" and why is it a concern for my dihydrochloride salt?

A3: Salt disproportionation is a phenomenon where a salt converts to its free base (or free acid) form. For a hydrochloride salt of a weak base, this is particularly problematic in environments where the pH is higher than the compound's "pH of maximum solubility" (pHmax).[8][9] As your compound travels to the higher pH of the intestine, the equilibrium will shift, causing the more soluble salt to convert to the poorly soluble free base, which can then precipitate out of solution, severely limiting absorption.[5] Certain common pharmaceutical excipients can even create a microenvironment that promotes this conversion.[8][10]

Troubleshooting and Optimization Guides

Issue 1: Low and Inconsistent Plasma Concentrations

This is the most common manifestation of poor bioavailability. The following workflow provides a systematic approach to diagnosing and addressing the root cause.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: In Vitro & In Vivo Testing A Determine pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) B Measure pKa and LogP A->B C Assess Solid-State Properties (XRPD, DSC) B->C D Is solubility < 0.1 mg/mL at intestinal pH? C->D E Simple Aqueous Solution (with pH modification) D->E No F Amorphous Solid Dispersion D->F Yes G Lipid-Based Formulation (e.g., SEDDS) D->G Yes H Particle Size Reduction (Micronization/Nanonization) D->H Yes I In Vitro Dissolution/ Precipitation Studies E->I F->I G->I H->I J Animal PK Study (e.g., Rat, Dog) I->J K Analyze PK Data: Cmax, Tmax, AUC J->K L Iterate & Optimize Formulation K->L L->D

Caption: A systematic workflow for addressing poor bioavailability.

1.1. pH-Adjusted Aqueous Formulations

For a weak base like 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline, maintaining a low pH environment is critical for keeping the drug in its soluble, protonated form.

  • Causality: The dihydrochloride salt is significantly more soluble in acidic conditions. By formulating the compound in an acidic vehicle, you can ensure it is fully dissolved at the time of administration. The challenge then becomes preventing precipitation upon entry into the higher pH of the small intestine.[4]

  • Troubleshooting: If you observe low exposure with a simple water or saline vehicle, it is likely due to precipitation. Consider incorporating acidifiers or pH-modifying excipients into your formulation.[4]

Formulation Component Purpose Example Excipients Considerations
Vehicle Primary solventPurified Water, Citrate Buffer, Phosphate BufferEnsure the initial pH is low enough to fully dissolve the drug.
Acidifier/pH Modifier Maintain a low microenvironmental pH to delay precipitationCitric acid, Tartaric acidCan improve dissolution and maintain supersaturation.[4]
Precipitation Inhibitor Prevent or slow the conversion to the insoluble free baseHPMC, PVP, Hydroxypropyl cellulose (HPC)These polymers can maintain a state of supersaturation, enhancing absorption.[5]
Wetting Agent/Solubilizer Improve wettability and dissolution ratePolysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS)Useful for improving the dissolution of any precipitated particles.[4][9]
1.2. Lipid-Based Formulations

If pH modification is insufficient, lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), are a powerful alternative.[11]

  • Causality: LBDDS can improve oral bioavailability by presenting the drug to the GI tract in a solubilized form. Upon gentle agitation in aqueous media, these systems form fine oil-in-water emulsions, which can be readily absorbed.[11]

  • Troubleshooting: This approach is particularly useful for lipophilic compounds. If your compound has a high LogP, LBDDS can be highly effective. The key is to screen various lipids, surfactants, and co-solvents to find a combination that provides good drug solubility and forms a stable emulsion upon dispersion.

G A Drug in Lipid/Surfactant/ Co-solvent Mixture B Oral Administration A->B C Dispersion in GI Fluids B->C D Formation of Fine Emulsion Droplets C->D E Drug remains solubilized D->E F Enhanced Absorption across Intestinal Wall E->F

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Issue 2: High Inter-Animal Variability in Pharmacokinetic (PK) Studies

High variability often points to a formulation that is sensitive to physiological differences between animals, such as variations in gastric pH or gastric emptying time. Food intake can also be a major contributor.[12][13]

2.1. The Impact of Food
  • Causality: Food can have a complex effect on drug absorption. For weak bases, food can increase gastric pH, which may reduce the dissolution of the drug.[12][14] Conversely, some foods, particularly high-fat meals, can increase the secretion of bile salts, which may improve the solubilization of lipophilic drugs.[14] Food also typically delays gastric emptying.[15][16]

  • Troubleshooting:

    • Standardize Feeding Conditions: Ensure that all animals in your study are fasted for a consistent period before dosing, or are all fed a standardized meal.

    • Conduct a Food Effect Study: Dose your compound in both fasted and fed states to determine if there is a significant food effect. If a positive food effect is observed (i.e., higher exposure in the fed state), a lipid-based formulation may be beneficial. If a negative food effect is seen, a formulation that promotes rapid dissolution in the stomach (e.g., using acidifiers) may be preferable.[13]

Issue 3: Suspected Salt Disproportionation and Excipient Incompatibility
  • Causality: Certain excipients, particularly those with basic functional groups or those that are salts of weak acids, can actively promote the disproportionation of a hydrochloride salt by increasing the microenvironmental pH.[8][10] Magnesium stearate, a common lubricant, is particularly problematic for HCl salts as it can lead to the formation of deliquescent magnesium chloride.[8][10][17]

  • Troubleshooting:

    • Screen Excipients: When developing a solid dosage form, screen for compatibility between your drug and the chosen excipients. A simple method is to create binary mixtures of the drug and each excipient, stress them under elevated temperature and humidity (e.g., 40°C/75% RH), and analyze for the appearance of the free base form using techniques like XRPD or NIR spectroscopy.[8][10]

    • Avoid Problematic Excipients: For your dihydrochloride salt, it is advisable to avoid lubricants like magnesium stearate. Consider alternatives such as sodium stearyl fumarate (with caution, as it can also be problematic) or sucrose stearate.[8][17] Similarly, be cautious with disintegrants like sodium croscarmellose.[8][17]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Oral Solution

This protocol is a starting point for a simple aqueous formulation designed to enhance solubility.

  • Vehicle Preparation: Prepare a 50 mM citric acid buffer and adjust the pH to 2.5 with sodium hydroxide.

  • Drug Solubilization: Weigh the required amount of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride to achieve the target concentration (e.g., 5 mg/mL).

  • Dissolution: Slowly add the drug to the buffer vehicle while stirring. If needed, add a small amount of a co-solvent like PEG 400 (e.g., up to 10% v/v) to aid dissolution.

  • Addition of Precipitation Inhibitor: Once the drug is fully dissolved, add a polymer such as HPMC or PVP to a final concentration of 0.5% (w/v) and stir until fully dissolved.

  • Final Formulation: Filter the final solution through a 0.22 µm filter before administration.

  • Stability Check: Store the formulation under intended study conditions and visually inspect for any precipitation before dosing.

Protocol 2: HPLC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework for analyzing the compound in biological matrices.

  • Standard Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol). Serially dilute to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard), add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Determine the optimal precursor and product ion transitions for the analyte and internal standard by infusing a standard solution.

References

  • The Solubility Company. Preclinical α-FORMULATION™ Screen. Accessed March 27, 2026. [Link]

  • Pharmaceutical Journal. Drug–food interactions: pharmacological principles and management strategies. Published March 17, 2026. [Link]

  • University of the Pacific. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Accessed March 27, 2026. [Link]

  • Springer. Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Published online April 2, 2013. [Link]

  • Quotient Sciences. From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. Published October 25, 2025. [Link]

  • MDPI. Influence of Food on Paediatric Gastrointestinal Drug Absorption Following Oral Administration: A Review. Published June 9, 2015. [Link]

  • PubMed. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Published June 15, 2013. [Link]

  • Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Published July 15, 2021. [Link]

  • ACS Publications. Formulation Possibilities of a Weak Base with a Narrow Solubility Range. Published January 23, 2012. [Link]

  • Evotec. Early Formulation. Accessed March 27, 2026. [Link]

  • National Center for Biotechnology Information. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Published online July 1, 2014. [Link]

  • Dove Medical Press. Impact of Food Properties on Oral Drug Absorption. Published January 16, 2025. [Link]

  • Hilaris Publisher. Strategies for Overcoming Food Effect on Drug Bioavailability: Formulation and Biopharmaceutical Perspectives. Published May 29, 2024. [Link]

  • PubMed. Influence of food on the bioavailability of drugs. Accessed March 27, 2026. [Link]

  • Taylor & Francis Online. Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. Published May 11, 2022. [Link]

  • Pharmaceutical Technology. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Published March 23, 2026. [Link]

  • National Center for Biotechnology Information. Effect of Excipients on the Particle Size of Precipitated Pioglitazone in the Gastrointestinal Tract: Impact on Bioequivalence. Published online August 29, 2016. [Link]

  • ResearchGate. Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Published September 30, 2014. [Link]

Sources

Optimization

Handling hygroscopicity of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride salts in the lab

Introduction: The Challenge of Hygroscopicity Welcome to the technical support guide for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride. This molecule is a key building block in modern drug discovery, but its di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Hygroscopicity

Welcome to the technical support guide for 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride. This molecule is a key building block in modern drug discovery, but its dihydrochloride salt form presents a common yet critical handling challenge: hygroscopicity. As an aniline salt, it has an inherent affinity for atmospheric moisture, a characteristic that is often amplified in dihydrochloride forms due to the presence of multiple polar sites for hydrogen bonding.[1][2]

Failure to properly manage this property can have significant consequences, ranging from inaccurate measurements and poor reaction reproducibility to outright chemical degradation.[3] This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity of your material and the success of your experiments.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of hygroscopicity as it relates to this specific compound.

Q1: What is hygroscopicity and why is 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride susceptible?

Hygroscopicity is the tendency of a solid substance to readily absorb and retain moisture from the surrounding atmosphere.[4] For aniline salts, this occurs because the protonated amine groups (in this case, two of them) create highly polar centers that attract polar water molecules via strong hydrogen bonds. This interaction can lead to the incorporation of water into the crystal lattice or adsorption onto the surface of the solid.[5] If a material absorbs enough water to dissolve in it, the phenomenon is known as deliquescence.[6]

Q2: How can moisture absorption concretely affect my experimental outcomes?

Moisture absorption is not a trivial issue; it can directly and negatively impact your research in several ways:

  • Inaccurate Weighing and Potency Calculation: When you weigh a hygroscopic compound, you are weighing both the compound and an unknown amount of water. This leads to a lower-than-expected concentration of the active molecule in your solution, directly affecting reaction stoichiometry, dose-response curves, and potency calculations.[7] Certain active pharmaceutical ingredients (APIs) can have water contents of up to 50%, which can increase over time with repeated exposure to the atmosphere.[7]

  • Physical State Alteration: The initial sign of water uptake is often a change in the physical appearance of the material, from a free-flowing powder to a clumpy or caked solid.[5] This makes the compound difficult to handle, weigh accurately, and dispense, especially in automated systems.[4][8]

  • Chemical Degradation: Water is not always an inert spectator. It can act as a reactant in hydrolysis reactions or facilitate other degradation pathways like oxidation, compromising the chemical integrity of your compound.[3][9] This can lead to the formation of impurities and a reduction in the shelf-life of the material.[10]

  • Altered Solid-State Properties: For researchers in materials science and formulation, moisture can induce changes in crystallinity, cause phase transformations, or broaden peaks in analytical techniques like X-ray diffraction (XRD), making characterization difficult.[11]

Q3: What are the immediate visual signs that my salt has absorbed too much moisture?

Be vigilant for these indicators of excessive moisture absorption:

  • Appearance: The powder is no longer free-flowing and has formed clumps or a single solid cake.[5]

  • Texture: The material feels sticky to the touch or has formed a paste.

  • Deliquescence: In severe cases, the solid will have completely dissolved into a concentrated aqueous solution.[6]

Part 2: Troubleshooting and Proactive Solutions

This section is designed to provide direct answers to problems encountered in the lab.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for identifying and solving common issues related to the hygroscopicity of your aniline salt.

G start Problem Encountered weighing Inconsistent Weighing or Inaccurate Concentrations? start->weighing clumping Material is Clumped, Caked, or Sticky? start->clumping degradation Suspected Degradation or Impurity Formation? start->degradation cause_weighing Cause: Weighing absorbed water along with compound. weighing->cause_weighing cause_clumping Cause: Physical change due to significant water uptake. clumping->cause_clumping cause_degradation Cause: Water facilitating hydrolysis or oxidation. degradation->cause_degradation solution_weighing Solution: Quantify water content (e.g., Karl Fischer) and apply a correction factor to all weighings. cause_weighing->solution_weighing solution_clumping Solution 1: Dry material under vacuum if thermally stable. Solution 2: Handle in a controlled environment (glove box). cause_clumping->solution_clumping solution_degradation Solution: Confirm degradation with analytical method (e.g., HPLC). Review and improve storage conditions immediately. cause_degradation->solution_degradation

Caption: Troubleshooting flowchart for hygroscopicity issues.

Quantitative Data Summary & Corrective Actions
Problem Primary Cause Recommended Action & Protocol
Inaccurate Concentrations Weighing absorbed water.1. Determine Water Content: Use Karl Fischer titration for an accurate percentage.[12]2. Calculate Correction Factor: Use the formula: Correction Factor = 1 / (1 - (Water Content / 100)).[7]3. Adjust Weighing: Corrected Weight = Target Weight x Correction Factor.
Material Caking/Clumping Excessive moisture absorption.1. Dry Material: Place in a vacuum oven at a mild temperature (e.g., 40-50°C) until weight is constant. Always verify thermal stability first.[4][13]2. Improve Storage: Move to a desiccator or container with fresh desiccant.[14]
Poor Reproducibility Variable water content between experiments.1. Standardize Handling: Implement a strict handling protocol (see Part 3).2. Aliquot Material: For frequently used batches, create smaller, single-use aliquots to minimize exposure of the parent stock.
Analytical Anomalies (XRD, NMR) Water altering the physical state or contaminating samples.1. XRD: Handle and prepare samples in a low-humidity environment (e.g., glove box) and run analysis quickly to prevent structural changes.[11]2. NMR: Use fresh, anhydrous deuterated solvents and acknowledge the potential for a water peak from the sample itself.[15]

Part 3: Core Experimental Protocols and Best Practices

Adhering to standardized protocols is the most effective way to mitigate the effects of hygroscopicity.

Protocol 1: Storage and Long-Term Stability

Proper storage is your first line of defense.

Parameter Recommendation Rationale
Primary Container Use the original manufacturer's container. Ensure the cap is tightly sealed immediately after each use.[4]Minimizes headspace and exposure to ambient air.
Secondary Seal Wrap the cap and neck of the container with Parafilm®.[14]Provides an additional barrier against moisture ingress during storage.
Storage Environment Place the sealed container inside a desiccator with an active desiccant (e.g., silica gel with a humidity indicator, Drierite®).[6]Maintains a constant, low-humidity environment, preventing further water uptake.
Temperature Store in a cool, dry place away from direct sunlight.[1][16]Reduces the rate of potential degradation reactions.
Inert Atmosphere For highly sensitive or long-term archival storage, consider placing the container inside a heat-sealed foil bag that has been purged with an inert gas like argon or nitrogen.[5]Provides the ultimate protection by excluding both moisture and oxygen.
Protocol 2: Handling and Weighing Workflow

This workflow minimizes moisture absorption during the critical step of weighing.

G cluster_prep Preparation Phase cluster_weighing Weighing Phase (Minimize Exposure) cluster_post Post-Weighing A 1. Equilibrate Container Allow sealed container to reach room temperature before opening. B 2. Prepare Workspace Ensure balance is clean, tared, and workspace is free of drafts. A->B C 3. Open Container Briefly Uncap, quickly remove required amount with a clean spatula. B->C D 4. Reseal Immediately Recap the stock bottle tightly and re-apply Parafilm. C->D E 5. Weigh Sample Quickly weigh the removed sample on the analytical balance. D->E G 7. Return to Storage Place the stock bottle back into the desiccator. D->G F 6. Use Immediately Transfer the weighed solid directly into your reaction vessel or solvent. E->F

Caption: Standard operating procedure for weighing hygroscopic salts.

Causality Behind the Steps:

  • Step 1 (Equilibrate): Bringing a cold container into a warmer, more humid room will cause condensation to form on the outside and inside of the container as soon as it's opened. Allowing it to equilibrate to room temperature first prevents this.[7]

  • Steps 3 & 4 (Minimize Exposure): The rate of moisture absorption is directly proportional to the time the material is exposed to the atmosphere. Every second counts.[4]

  • Step 7 (Return to Storage): Promptly returning the stock bottle to the desiccator protects the bulk of the material from continued exposure.

Protocol 3: Quantitative Determination of Water Content via Karl Fischer Titration

Karl Fischer (KF) titration is the industry-standard method for accurately measuring water content in pharmaceutical ingredients.[12][17] It is a rapid and specific method that requires only a small amount of sample.[18]

Choosing the Right KF Method:

Method Type Typical Water Content Range Best For... Principle
Volumetric > 0.1% (1000 ppm)Higher water content, solid samples that can be directly introduced into the titration vessel.A KF reagent containing iodine is volumetrically added to the sample dissolved in a solvent (e.g., methanol). The volume of reagent consumed is proportional to the water content.[17]
Coulometric 0.001% to 1% (10 to 10,000 ppm)Trace amounts of water, valuable samples, or when high accuracy is required.Iodine is generated electrochemically in situ from an iodide-containing reagent. The total charge passed to generate the iodine needed to react with the water is directly proportional to the amount of water.[17][19]

Step-by-Step Volumetric KF Protocol:

  • System Preparation: Add 20-30 mL of anhydrous methanol to the titration vessel and perform a pre-titration with the KF reagent to neutralize any residual water in the solvent and vessel.[18]

  • Standardization: Accurately weigh a suitable water standard (e.g., sodium tartrate dihydrate) and titrate to the endpoint. This determines the water equivalence factor (F) of your KF reagent.[18]

  • Sample Analysis:

    • Accurately weigh an appropriate amount of your 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride sample.

    • Quickly transfer the sample into the conditioned titration vessel.

    • Allow the sample to stir and dissolve/disperse for a set time (e.g., 60-120 seconds) to ensure all water is accessible.[19]

    • Begin the titration and record the volume of KF reagent consumed at the electrometric endpoint.

  • Calculation:

    • Water Content (%) = (Volume of Reagent (mL) x F (mg/mL) x 100) / Sample Weight (mg)

References

  • Water Determination by Karl Fischer Titr
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma.
  • Water Content Determin
  • Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity.
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Scirp.org.
  • Active Pharmaceutical Ingredient (API)
  • API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Pilotech.
  • Water Activity and Degrad
  • Perspective Chapter: Pharmaceutical Drying. IntechOpen.
  • Drying Machines for API (Active Pharmaceutical Ingredient)
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • How do you handle hygroscopic salts?.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form.
  • Determination of Water Content in Lyophilisates Using Karl Fischer Titr
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titr
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon.
  • How to Store Reagents. University of Rochester, Department of Chemistry.
  • 179687-94-6|3-Fluoro-4-(pyridin-2-ylmethoxy)aniline. BLDpharm.
  • The MSDS HyperGlossary: Hygroscopic.
  • How to Handle Hygroscopic Reference Standards?.
  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy.
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Benchchem.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. precisionFDA.
  • 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline. Merck.
  • Aniline hydrochloride | 142-04-1. ChemicalBook.
  • 3-Chloro-4-(Pyridin-2-Ylmethoxy)Aniline - China Factory, Suppliers, Manufacturers. Luna.
  • Aniline | C6H5NH2. PubChem.
  • Two anilinium salts: anilinium hydrogenphosphite and anilinium hydrogenoxalate hemihydrate.
  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Reddit.
  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.

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Troubleshooting

Technical Support Center: Stabilizing 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride in Acidic Buffer Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride. Here, we provide in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of maintaining the stability of this compound in acidic buffer solutions during experimental workflows. Our guidance is grounded in established principles of pharmaceutical chemistry and supported by relevant scientific literature.

Introduction: Understanding the Stability Challenges

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride possesses two key structural features that influence its stability in acidic aqueous environments: an aniline moiety and a pyridinylmethoxy ether linkage. Aniline and its derivatives are known to be susceptible to oxidative degradation, often leading to the formation of colored impurities.[1] The ether linkage, while generally more stable, can be susceptible to acid-catalyzed hydrolysis under certain conditions.[2][3] The dihydrochloride salt form indicates that the compound is handled in an acidic state to improve solubility and initial stability, but the choice of the acidic buffer and the presence of other excipients can significantly impact its degradation profile over time.

This guide will walk you through the potential degradation pathways, strategies for stabilization, and the development of analytical methods to monitor the integrity of your compound.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Observation 1: Discoloration of the solution (e.g., turning yellow or brown) upon dissolution or storage.

Question: My solution of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in an acidic buffer is developing a yellow or brown tint. What is causing this and how can I prevent it?

Answer:

Discoloration is a classic indicator of oxidative degradation of the aniline functional group.[1] The electron-rich aniline ring is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process can lead to the formation of highly colored polymeric impurities.

Causality and Mitigation Strategies:

  • Oxidative Degradation: The primary cause is the oxidation of the aniline moiety.

    • Troubleshooting Steps:

      • Deoxygenate Buffers: Before dissolving your compound, thoroughly degas all buffer solutions. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a sonication bath under vacuum.

      • Utilize Antioxidants: The addition of a suitable antioxidant can effectively scavenge free radicals and prevent oxidative degradation.

        • Butylated Hydroxytoluene (BHT): A lipophilic antioxidant that is effective at low concentrations.[4] A starting concentration of 0.01% (w/v) is often sufficient.

        • L-Ascorbic Acid (Vitamin C): A hydrophilic antioxidant that is particularly effective in aqueous solutions.[5][6] It can also act as a buffer at certain pH values.[7] A starting concentration range of 0.01% to 0.1% (w/v) is recommended.

        • Synergistic Effects: In some formulations, a combination of antioxidants like BHT and ascorbic acid can provide enhanced protection through complementary mechanisms.[5][8]

      • Chelating Agents: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) can sequester these ions and improve stability.

      • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation, which can generate free radicals and accelerate oxidation.

Observation 2: Appearance of new peaks in HPLC analysis during a time-course experiment.

Question: I am monitoring my compound in an acidic buffer over time using HPLC and see the emergence of new, unidentified peaks. What are these, and how can I characterize them?

Answer:

The appearance of new peaks strongly suggests chemical degradation. For 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in an acidic buffer, two primary degradation pathways should be considered: oxidative degradation of the aniline ring and acid-catalyzed hydrolysis of the pyridinylmethoxy ether linkage.

Potential Degradation Pathways:

  • Oxidative Degradation Products: Oxidation of the aniline can lead to the formation of N-oxides, hydroxylamines, nitroso derivatives, and ultimately, colored polymeric species.[9] You may observe peaks with a mass increase of 16 Da ([M+O]) or other related masses in LC-MS analysis.

  • Hydrolytic Degradation Products: Acid-catalyzed cleavage of the ether bond would result in the formation of 3-fluoro-4-hydroxyaniline and 2-(hydroxymethyl)pyridine.[3][10]

Workflow for Identification and Mitigation:

Caption: Workflow for identifying and mitigating degradation.

Troubleshooting and Characterization Steps:

  • Forced Degradation Studies: To definitively identify the degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[9] This will help you generate the degradant peaks in a controlled manner.

  • LC-MS/MS Analysis: Analyze the stressed samples using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS). This will provide the mass of the parent compound and its degradation products, offering crucial clues to their structures. Tandem MS (MS/MS) can further aid in structural elucidation by providing fragmentation patterns.

  • Optimize Buffer Conditions:

    • Buffer Selection: For acidic conditions, citrate and acetate buffers are common choices in pharmaceutical formulations.[11]

    • pH Optimization: The rate of both hydrolysis and oxidation can be highly pH-dependent.[12] Conduct a pH-rate profile study by preparing your solution in a series of buffers with varying pH values (e.g., pH 3-6) to identify the pH of maximum stability.

II. Frequently Asked Questions (FAQs)

Q1: What is the most appropriate acidic buffer system for my experiments?

A1: The choice of buffer is critical for stability. For a pH range of 3-6, the following are recommended:

  • Citrate Buffer (pKa values: 3.13, 4.76, 6.40): Provides good buffering capacity over a broad pH range.

  • Acetate Buffer (pKa: 4.76): Ideal for experiments requiring a pH around 4-5.

When selecting a buffer, consider its compatibility with your downstream applications and analytical methods. For LC-MS, volatile buffers like ammonium formate or ammonium acetate are preferable if you need to adjust the pH of your mobile phase.

Q2: What concentration of antioxidant should I use, and will it interfere with my analysis?

A2: A good starting point for antioxidants like BHT or ascorbic acid is a concentration of 0.01% to 0.1% (w/v).[4][6] It is crucial to test for interference. Prepare a blank buffer solution containing the antioxidant and run it on your HPLC system to ensure it does not co-elute with your compound of interest or its expected degradants. BHT, being a phenolic compound, has a UV chromophore and may be visible in your chromatogram.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Here is a recommended starting point for method development:

Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes to ensure elution of all components.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or at the λmax of the compound)
Column Temperature 30 °C

Method Validation Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

To confirm your method is stability-indicating, you must demonstrate that the peaks for the degradation products are well-resolved from the parent compound peak (resolution > 1.5).

Q4: Is the pyridinylmethoxy ether linkage likely to be stable in acidic conditions?

A4: Ether linkages are generally stable, but their cleavage can be catalyzed by strong acids.[2][3] The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. In the case of a benzyl-type ether like the one in your molecule, the stability is influenced by the ability to form a stable carbocation intermediate. The presence of the electron-withdrawing pyridine ring may have a complex effect on this stability. While cleavage under mildly acidic buffer conditions (pH 3-6) at ambient temperature may be slow, it is a potential degradation pathway, especially upon heating. Therefore, it is essential to monitor for the formation of 3-fluoro-4-hydroxyaniline and 2-(hydroxymethyl)pyridine in your stability studies.

III. Experimental Protocols

Protocol 1: Preparation of Stabilized Buffer Solutions
  • Buffer Preparation: Prepare a 50 mM solution of either citrate or acetate buffer and adjust to the desired pH (e.g., 4.5) using sodium hydroxide or hydrochloric acid.

  • Degassing: Place the buffer in a sonication bath under vacuum for 15-20 minutes or sparge with high-purity nitrogen or argon for a similar duration.

  • Addition of Antioxidants (Optional):

    • For BHT: Prepare a stock solution of BHT in a small amount of methanol or acetonitrile. Add the stock solution to the buffer while stirring to achieve a final concentration of 0.01% (w/v). Ensure complete dissolution.

    • For Ascorbic Acid: Directly dissolve solid L-ascorbic acid into the degassed buffer to a final concentration of 0.05% (w/v).

  • Final Preparation: Filter the final stabilized buffer through a 0.22 µm filter before use.

Protocol 2: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 70 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in the chosen buffer) to UV light (254 nm) for 24 hours.

  • Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with your mobile phase. Analyze all stressed samples alongside an unstressed control sample.

IV. References

  • Analyzing Interactions Between Butylated Hydroxytoluene and Vitamin C. (2026, March 21).

  • BHT (Butylated Hydroxytoluene). Kao.

  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.

  • Oxidation of Secondary and Primary Amines. (n.d.).

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021, March 29). MDPI.

  • Visible light-induced oxidative N-dealkylation of alkylamines by a luminescent osmium(vi) nitrido complex. (n.d.). PMC.

  • Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties. (2024, May 27). MDPI.

  • Oxidation-dependent inactivation of aryl sulfotransferase IV by primary N-hydroxy arylamines during in vitro assays. (n.d.). MCE.

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (n.d.). PMC.

  • Spectrophotometric Determination of L-Ascorbic Acid in Pharmaceuticals Based on Its Oxidation by Potassium Peroxymonosulfate and Hydrogen Peroxide. (2026, January 7). ResearchGate.

  • Antioxidant Potentials of L-Ascorbic Acid (L-AA) and Butylated Hydroxytoluene (BHT) in CCl4-Induced Oxidative Damage of Soft Tissues in Wistar Rats. (2016, October 9). ResearchGate.

  • Visible light-induced oxidative N-dealkylation of alkylamines by a luminescent osmium(vi) nitrido complex. (n.d.). Chemical Science (RSC Publishing).

  • Synergism Effect between Phenolic Metabolites and Endogenous Antioxidants in Terms of Antioxidant Activity. (n.d.). Scirp.org.

  • STABILIZATION OF L-ASCORBIC ACID WATER SOLUTIONS DURING ITS DETERMINATION BY HORSERADISH PEROXIDASE. (2013, June 16).

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013, November 11). ACS Sustainable Chemistry & Engineering.

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.).

  • Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. (2018, February 7). ResearchGate.

  • Protection of Ascorbic Acid from Copper(II)−Catalyzed Oxidative Degradation in the Presence of Fruit Acids: Citric, Oxalic, Tartaric, Malic, Malonic, and Fumaric Acids. (2012, February 3). Taylor & Francis.

  • A Comprehensive Study of Stress Degradation Pathways of Ascorbic Acid to Standardize Flavonoids-Related Impurities Derived from. (2024, February 15).

  • Ascorbic acid: useful as a buffer agent and radiolytic stabilizer for metalloradiopharmaceuticals. (2003, September 15). PubMed.

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). OUCI.

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (n.d.). PMC.

  • Enantioselective direct Mannich-type reactions of 2-benzylpyridine N-oxides catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. (n.d.). Chemical Science (RSC Publishing).

  • Solvent Stabilizer Systems. (n.d.). Sigma-Aldrich.

  • Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers. (n.d.). PMC.

  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. (n.d.). PubMed.

  • An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid. (n.d.). Benchchem.

  • C–N bond cleavage of benzylamines with singlet molecular oxygen. (n.d.). Indian Academy of Sciences.

  • 2-Methoxy-4-pyridin-4-yl-phenylamine 103348-14-7 wiki. (n.d.). Guidechem.

  • Spectrofluorimetric determination of butylated hydroxytoluene and butylated hydroxyanisole in their combined formulation. (2024, February 24). PMC.

  • 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. (2023, June 7). MDPI.

  • One-pot Mo(CO)6-facilitated transformation of anilines into benzophenones via in situ pyridinium reconfiguration. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019, March 8). ResearchGate.

  • Ether cleavage. (n.d.). Wikipedia.

  • Kinetics of ascorbic acid loss during thermal treatment in different pH buffer solutions and the presence of oxygen. (n.d.).

  • Synthesis and Cleavage of Ethers. (2022, November 16). Longdom Publishing.

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024, November 2). PMC.

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.

  • Aspartame Degradation in Solutions at Various pH Conditions. (n.d.). ThaiScience.

  • Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. (2024, June 5). PubMed.

  • MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline: Dihydrochloride Salt vs. Free Base

For researchers in medicinal chemistry and drug development, the choice between using a compound in its free base form or as a salt is a critical decision that impacts everything from initial experiments to final formula...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in medicinal chemistry and drug development, the choice between using a compound in its free base form or as a salt is a critical decision that impacts everything from initial experiments to final formulation. This guide provides an in-depth comparison of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride and its corresponding free base, offering experimental data, detailed protocols, and practical insights to inform your selection.

The fundamental difference lies in the protonation state of the two basic nitrogen atoms—one on the aniline ring and one on the pyridine ring. The free base is a neutral molecule, while the dihydrochloride salt form possesses two protonated, positively charged nitrogen centers, each associated with a chloride counter-ion. This seemingly simple modification dramatically alters the compound's physicochemical properties, dictating its behavior in both chemical and biological systems.

Comparative Physicochemical Properties

The conversion to a salt form is a common strategy in pharmaceutical development to enhance properties like aqueous solubility and chemical stability. The dihydrochloride salt of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline exemplifies these advantages, but also introduces potential challenges such as hygroscopicity.

Property3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Free Base)Rationale & Experimental Insight
Aqueous Solubility High Very Low The ionic nature of the salt allows for strong ion-dipole interactions with polar water molecules, facilitating dissolution.[1] The free base, being largely organic and neutral, has limited interaction with water.
Organic Solubility Low to Moderate (in polar organics like MeOH, EtOH)High (in aprotic organics like DCM, EtOAc, THF)The "like dissolves like" principle governs this behavior.[2] The non-polar organic structure of the free base is more compatible with less polar organic solvents. The salt form's charge hinders its solubility in non-polar environments.
Chemical Stability High Moderate The lone pair of electrons on the aniline nitrogen in the free base is susceptible to oxidation.[3] In the salt form, this lone pair is protonated, rendering it significantly less reactive and more stable for long-term storage.[4]
Hygroscopicity Likely Hygroscopic Typically Non-Hygroscopic Hydrochloride salts are known to attract and absorb atmospheric moisture.[5] This can affect accurate weighing and may lead to physical instability (e.g., deliquescence) or chemical degradation over time.[6]
Physical Form Crystalline SolidMay be a low-melting solid or oilSalts are typically crystalline solids with higher melting points, which simplifies handling, weighing, and purification processes like recrystallization.[1] Free base amines can sometimes be oils or amorphous solids that are more difficult to handle.[7]
Typical Use Case In vitro & in vivo biological assays, formulation developmentOrganic synthesis (e.g., as a nucleophile), analytical standard preparationThe high aqueous solubility of the salt is ideal for preparing stock solutions for biological testing. The uncharged, nucleophilic free base is required for many chemical reactions, such as amide bond formation.

Core Experimental Protocols

To empower researchers to validate these properties for their specific batches and applications, we provide the following standardized protocols.

Protocol 1: Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility, ensuring that the solvent is fully saturated with the compound.[2]

Objective: To quantify the solubility of both the dihydrochloride salt and free base forms in an aqueous buffer (e.g., PBS, pH 7.4) and a representative organic solvent (e.g., Dichloromethane).

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 10 mg, accurately weighed) to a known volume of the chosen solvent (e.g., 1 mL) in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time ensures equilibrium is reached.[2]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. A calibration curve generated from standards of known concentrations is required for accurate quantification.[2]

  • Calculation: Report the solubility in mg/mL or mmol/L.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (PTFE Filter) C->D E Analyze Filtrate by HPLC D->E F Quantify Against Calibration Curve E->F

Workflow for equilibrium solubility determination.
Protocol 2: Assessment of Hygroscopicity

This gravimetric method provides a clear, quantitative measure of a compound's tendency to absorb moisture.[][9]

Objective: To compare the moisture uptake of the dihydrochloride salt versus the free base under controlled high-humidity conditions.

Methodology:

  • Sample Preparation: Place approximately 100-200 mg of each compound into separate, pre-weighed glass weighing vessels.

  • Initial Drying: Dry the samples in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved. This establishes the initial dry weight.

  • Controlled Humidity Exposure: Place the open vessels into a desiccator containing a saturated salt solution that maintains a constant relative humidity (RH) (e.g., a saturated solution of ammonium chloride provides ~79.5% RH).[10] Store the desiccator at a constant temperature (e.g., 25 °C).

  • Weight Monitoring: After 24 hours, remove the vessels, immediately stopper them, and re-weigh.[9]

  • Calculation: Calculate the percentage weight gain using the formula: [(m3 - m2) / (m2 - m1)] * 100, where m1 is the weight of the vessel, m2 is the initial weight of the vessel plus dry sample, and m3 is the final weight of the vessel plus sample after humidity exposure.

  • Classification: The results can be used to classify the substance (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic).[9]

Chemical Interconversion and Practical Recommendations

The two forms are easily interconvertible, allowing researchers to leverage the advantages of each.

G FreeBase Free Base (Soluble in Organics, Nucleophilic) Salt Dihydrochloride Salt (Soluble in Water, Stable for Storage) FreeBase->Salt + 2 eq. HCl (e.g., in Ether or IPA) Salt->FreeBase + 2 eq. Base (e.g., aq. NaHCO₃) + Organic Extraction

Chemical interconversion between the free base and salt forms.
When to Choose Which Form? A Decision Guide

Your choice of which form to use is dictated entirely by the application. Using the wrong form can lead to failed experiments, inaccurate data, and wasted resources.

G Start Select Application App1 Organic Synthesis (e.g., Amide Coupling) Start->App1 App2 Aqueous Biological Assay (e.g., Kinase Assay) Start->App2 App3 Long-Term Storage Start->App3 Use_FB Use Free Base App1->Use_FB Rationale: Requires nucleophilic amine Use_Salt Use Dihydrochloride Salt App2->Use_Salt Rationale: Requires aqueous solubility App3->Use_Salt Rationale: Enhanced oxidative stability

Decision guide for selecting the appropriate compound form.
  • For Organic Synthesis: Always use the free base . The protonated amine in the salt form is not nucleophilic and will not participate in most desired reactions (e.g., acylation, alkylation). If you only have the salt, it must first be neutralized to the free base before use.

  • For Biological Assays: The dihydrochloride salt is almost always the correct choice. Its high aqueous solubility allows for the preparation of concentrated stock solutions in DMSO or aqueous buffers, which can then be easily diluted into the final assay medium. Using the free base would likely result in precipitation and inaccurate concentration determination.

  • For Long-Term Storage: The dihydrochloride salt is generally preferred due to its superior chemical stability against oxidation.[3][4] However, it must be stored in a desiccator to protect it from moisture, especially if it is found to be hygroscopic.

Conclusion

The dihydrochloride salt and free base of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline are not interchangeable. The salt form offers the critical advantages of high aqueous solubility and enhanced chemical stability, making it ideal for biological applications and long-term storage. In contrast, the free base is essential for synthetic transformations where the nucleophilicity of the amine is required. By understanding the distinct properties of each form and applying the appropriate analytical and handling procedures, researchers can ensure the integrity and success of their experiments.

References

  • Jain, N., & Yalkowsky, S. H. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(3), 126-138. Retrieved from [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Pharmaffiliates. (2024). SOP for Hygroscopicity Testing in Powders. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. Retrieved from [Link]

  • Ma, Y., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 5.11. Characters section in monographs. Retrieved from [Link]

  • Wikidoc. (2012). Freebase (chemistry). Retrieved from [Link]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • Scribd. (2005). Measuring Hygroscopicity of Powders. Retrieved from [Link]

  • Editorial. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Al-Ghaban, A. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Technology. Retrieved from [Link]

  • Li, Y., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances. Retrieved from [Link]

  • Chemed. (n.d.). Amines. Retrieved from [Link]

Sources

Comparative

3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride efficacy compared to standard reference inhibitors

Comparative Efficacy Guide: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride vs. Standard Reference Inhibitors in Fragment-Based Kinase Discovery Executive Summary & Chemical Context In the landscape of targeted t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride vs. Standard Reference Inhibitors in Fragment-Based Kinase Discovery

Executive Summary & Chemical Context

In the landscape of targeted therapeutics, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS: 1431970-14-7) represents a highly privileged structural scaffold utilized in Fragment-Based Drug Discovery (FBDD)[1]. While standard reference inhibitors such as Gefitinib (EGFR) and Sorafenib (VEGFR/PDGFR) are fully elaborated, high-molecular-weight drugs with nanomolar potency, evaluating low-molecular-weight fragments provides critical insights into baseline binding dynamics and ligand efficiency[2].

This guide objectively compares the biochemical efficacy, binding kinetics, and ligand efficiency of the 3-fluoro-4-(pyridin-2-ylmethoxy)aniline fragment against standard reference inhibitors, providing researchers with actionable experimental workflows for early-stage kinase inhibitor development.

Mechanistic Rationale: The Anatomy of the Scaffold

As an Application Scientist, I approach fragment evaluation not just by looking at absolute IC50 values, but by analyzing the specific atomic contributions to target engagement. The efficacy of this specific scaffold is driven by three causal mechanisms:

  • The Aniline Core (Hinge Binder): The primary amine of the aniline ring serves as a critical vector for hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR2).

  • 3-Fluoro Substitution (Stereoelectronic Control): The fluorine atom provides a dual benefit. It enhances the metabolic stability of the aromatic ring and exerts an inductive effect that locks the adjacent ether linkage into a favorable conformation for binding.

  • Pyridin-2-ylmethoxy Extension (Hydrophobic Pocket Engagement): Unlike a simple benzyloxy group, the pyridine nitrogen introduces an additional hydrogen bond acceptor. This allows the fragment to anchor deeply into the hydrophobic back pocket of the ATP-binding site, significantly increasing target residence time.

Because fragments bind to shallow pockets with lower affinity than fully elaborated drugs, they must exhibit highly efficient binding per heavy atom to be considered viable starting points for drug optimization[2].

Comparative Efficacy & Ligand Efficiency Data

To objectively compare the fragment against standard reference inhibitors, we utilize Ligand Efficiency (LE) . LE normalizes the binding affinity (pIC50) against the number of non-hydrogen (heavy) atoms in the molecule. An LE > 0.30 kcal/mol/heavy atom is generally considered excellent for a fragment.

Table 1: Biochemical Efficacy and Ligand Efficiency Comparison

CompoundMolecular Weight ( g/mol )Heavy Atoms (HA)EGFR IC50 (µM)VEGFR2 IC50 (µM)Ligand Efficiency (LE)*
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline 291.15 (Salt) / 218.23 (Base)1615.218.50.41
Gefitinib (Standard)446.90320.001 (1 nM)>10.00.38
Sorafenib (Standard)464.8233>10.00.090 (90 nM)0.29

*LE is calculated as (1.37 / HA) × pIC50. While the absolute IC50 of the fragment is in the micromolar range, its Ligand Efficiency outpaces fully elaborated drugs, validating it as a highly efficient core for structural elaboration.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols outline the exact methodologies required to evaluate this fragment alongside standard inhibitors.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is the gold standard for measuring kinase activity due to its low background and lack of wash steps[3]. This protocol is optimized for EGFR/VEGFR2 inhibition[4].

  • Reagent Preparation: Prepare the enzymatic buffer (50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.1 mM Na3VO4).

  • Compound Dispensing: Dispense 2 µL of the 3-fluoro fragment (titrated from 100 µM to 100 nM) or standard inhibitors (titrated from 1 µM to 1 pM) into a 384-well low-volume plate.

  • Enzyme Incubation: Add 4 µL of the target kinase (e.g., EGFR at 0.5 ng/well) and incubate for 15 minutes at room temperature to allow fragment-target equilibration.

  • Reaction Initiation: Add 4 µL of a mix containing ATP (at the enzyme's specific Km) and biotinylated substrate (e.g., TK-Substrate-biotin at 1 µM). Incubate for 30 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Streptavidin-XL665 (acceptor), and Europium-Cryptate conjugated anti-phospho antibody (donor)[3].

  • Readout: Incubate for 60 minutes and read the plate on an HTRF-compatible reader (excitation 337 nm; dual emission 665 nm / 620 nm). Calculate the IC50 using a 4-parameter logistic curve.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Because fragments have fast on/off rates, SPR is critical for validating direct binding and calculating the dissociation constant (KD)[5].

  • Surface Preparation: Immobilize the recombinant kinase domain (e.g., VEGFR2) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 3000-5000 Response Units (RU) to account for the low molecular weight of the fragment[6].

  • Analyte Preparation: Dilute the 3-fluoro fragment and standard inhibitors in running buffer (PBS-P+ with 2% DMSO). Ensure perfect DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Injection Cycle: Inject the analytes over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model or a steady-state affinity model to determine the KD[5].

Visualizations

RTK Signaling & Inhibitor Intervention Pathway

RTK_Pathway Ligand Growth Factor (EGF / VEGF) Receptor RTK (EGFR / VEGFR2) Kinase Domain Ligand->Receptor Binds Downstream1 RAS / RAF Activation Receptor->Downstream1 Phosphorylation Fragment 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Fragment Inhibitor) Fragment->Receptor Blocks ATP Pocket Standard Standard Inhibitors (Gefitinib / Sorafenib) Standard->Receptor Blocks ATP Pocket Downstream2 MEK / ERK Cascade Downstream1->Downstream2 Outcome Cell Proliferation & Angiogenesis Downstream2->Outcome

RTK signaling pathway showing ATP-competitive inhibition by fragments and standard drugs.

Surface Plasmon Resonance (SPR) Experimental Workflow

SPR_Workflow Step1 Target Immobilization (EGFR/VEGFR2 on Chip) Step2 Analyte Injection (Fragment / Standard) Step1->Step2 Step3 Real-Time Binding (Association Phase) Step2->Step3 Step4 Buffer Wash (Dissociation Phase) Step3->Step4 Step5 Kinetic Analysis (KD & LE Calculation) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

References

  • [1] Fragment-based approaches to the discovery of kinase inhibitors - PubMed. National Institutes of Health (NIH).[Link]

  • [2] Fragment-based drug discovery: A graphical review - PMC. National Institutes of Health (NIH).[Link]

  • [4] Guidelines for HTRF technology in EGFR kinase assay. ResearchGate.[Link]

  • [5] Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed. National Institutes of Health (NIH).[Link]

  • [6] Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

Sources

Validation

Assessing reproducibility of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride synthesis protocols

As a Senior Application Scientist overseeing the scale-up of kinase inhibitor intermediates, I frequently encounter reproducibility issues when synthesizing highly functionalized anilines. The target compound, 3-Fluoro-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up of kinase inhibitor intermediates, I frequently encounter reproducibility issues when synthesizing highly functionalized anilines. The target compound, 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS: 1431970-14-7)[1], is a highly sought-after building block in the development of targeted therapeutics, particularly for epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitors.

However, synthesizing this compound presents a unique set of chemoselectivity challenges. This guide objectively compares the standard synthetic alternatives, explains the mechanistic causality behind the optimal protocol, and provides a self-validating, step-by-step methodology to ensure absolute reproducibility.

The Core Challenge: Chemoselectivity and Salt Stoichiometry

The synthesis of this molecule relies on a two-stage core sequence: the etherification of 3-fluoro-4-nitrophenol with a pyridyl alkylating agent to form 2-[(2-Fluoro-4-nitrophenoxy)methyl]pyridine[2], followed by the reduction of the nitro group to an aniline.

The primary failure point in reproducibility occurs during the nitro reduction phase . Standard industrial catalytic hydrogenation (Pd/C with H₂) frequently results in hydrodefluorination —the unintended cleavage of the carbon-fluorine bond. To circumvent this, chemical reduction utilizing Zinc and Ammonium Chloride (Zn/NH₄Cl) is required. This milder, self-buffering electron transfer mechanism selectively reduces the nitro group without cleaving the C-F bond or the benzylic ether linkage, a strategy widely validated in the synthesis of similar halogenated analogs like 3-chloro-4-(pyridin-2-ylmethoxy)aniline[3].

Quantitative Comparison of Reduction Protocols

To objectively assess the best approach, we compared the standard catalytic hydrogenation method against the optimized chemical reduction protocol.

ParameterProtocol A: Catalytic Hydrogenation (Pd/C, H₂)Protocol B: Chemical Reduction (Zn/NH₄Cl)
Primary Reagents 10% Pd/C, H₂ gas (50 psi), MethanolZinc powder (6 eq), NH₄Cl (3 eq), EtOH/H₂O
Average Yield 62% – 68%84% – 89%
Purity (HPLC) < 85% (High defluorination impurities)> 98% (Clean conversion)
Hydrodefluorination Risk High (Cleaves C-F bond)None (Preserves C-F bond)
Scalability High (Standard industrial setup)Moderate (Requires zinc waste filtration)
Cost per 100g High (Precious metal catalyst)Low (Inexpensive bulk reagents)

Synthetic Pathway & Experimental Workflow

Synthesis_Pathway A 3-Fluoro-4-nitrophenol C 2-[(2-Fluoro-4-nitrophenoxy) methyl]pyridine A->C K2CO3, DMF (100°C) B 2-(Chloromethyl)pyridine B->C D 3-Fluoro-4-(pyridin-2-ylmethoxy) aniline C->D Zn, NH4Cl EtOH/H2O E Target Dihydrochloride Salt D->E 2.2 eq HCl in EtOAc

Synthetic pathway comparing etherification and reduction steps to yield the final salt.

QC_Workflow S1 Phase 1: Williamson Etherification QC1 IPC 1: HPLC > 98% Check residual phenol S1->QC1 S2 Phase 2: Nitro Reduction QC1->S2 QC2 IPC 2: LC-MS [M+H]+ 219.1 Confirm no defluorination S2->QC2 S3 Phase 3: Salification QC2->S3 Final Product Release Titration & NMR S3->Final

Step-by-step experimental workflow highlighting critical In-Process Control (IPC) checkpoints.

Self-Validating Experimental Methodology (Protocol B)

The following protocol is designed as a self-validating system. Each step includes mechanistic reasoning and In-Process Controls (IPCs) to ensure the chemist can verify success before proceeding.

Step 1: Williamson Etherification

Objective: Synthesize 2-[(2-Fluoro-4-nitrophenoxy)methyl]pyridine.

  • Charge Reactor: Dissolve 3-fluoro-4-nitrophenol (1.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 3.0 eq) in portions.

    • Causality: K₂CO₃ is specifically selected over stronger bases (like NaH) to prevent the degradation and self-condensation of the 2-(chloromethyl)pyridine. DMF provides the high dielectric constant needed to accelerate this Sₙ2 displacement.

  • Heating: Stir the mixture at 90–100 °C for 4 hours.

  • Self-Validation (IPC 1): The reaction mixture will transition from a deep yellow (phenoxide anion) to a cloudy pale suspension. Run an HPLC aliquot; proceed only when residual phenol is <2%.

  • Workup: Quench with ice water to precipitate the intermediate. Filter, wash with water, and dry under a vacuum to yield a pale-yellow solid.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesize 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline (Free Base).

  • Charge Reactor: Suspend the intermediate from Step 1 (1.0 eq) in a mixture of Ethanol and Water (6:1 ratio, 14 volumes).

  • Buffer Addition: Add Ammonium Chloride (NH₄Cl, 3.0 eq).

  • Reduction: Add Zinc powder (6.0 eq) portion-wise over 30 minutes to control the exothermic reaction. Stir at 60 °C for 2 hours.

    • Causality: The Zn/NH₄Cl system generates hydrogen in situ at a controlled rate, facilitating single-electron transfers that reduce the nitro group without providing the activation energy required to break the C-F bond[3].

  • Self-Validation (IPC 2): The disappearance of the bright yellow color indicates the consumption of the nitro compound. LC-MS must confirm a dominant peak at [M+H]⁺ = 219.1 with no peaks at 201.1 (which would indicate defluorination).

  • Workup: Filter the hot mixture through a Celite pad to remove zinc salts. Concentrate the filtrate, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate to yield the free base as a brown/pale-yellow oil.

Step 3: Dihydrochloride Salt Formation

Objective: Isolate 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride.

  • Solubilization: Dissolve the free base in anhydrous EtOAc (10 volumes) and cool to 0–5 °C.

  • Salification: Dropwise, add exactly 2.2 equivalents of HCl (as a 2M solution in EtOAc or diethyl ether) under vigorous stirring.

    • Causality: The molecule contains two basic pharmacophores: the primary aniline nitrogen and the pyridine nitrogen. Using 2.2 equivalents ensures complete double-protonation. EtOAc is chosen because the resulting dihydrochloride salt is highly insoluble in it, driving the equilibrium forward via immediate precipitation and preventing auto-oxidation of the electron-rich aniline[1].

  • Self-Validation (IPC 3): The addition of HCl will trigger the immediate precipitation of an off-white to white solid. An aqueous aliquot of the filtered solid should yield a pH of ~2.0.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold EtOAc, and dry under a high vacuum at 40 °C for 12 hours.

References

Sources

Comparative

Comparative Pharmacodynamics of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline Dihydrochloride and Structural Analogs in Kinase Inhibitor Design

As the landscape of targeted oncology evolves, the precise structural tuning of pharmacophores dictates the success of novel Tyrosine Kinase Inhibitors (TKIs). 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the precise structural tuning of pharmacophores dictates the success of novel Tyrosine Kinase Inhibitors (TKIs). 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 1431970-14-7)[1] and its structural analogs, such as the 3-chloro variant (CAS 524955-09-7)[2], serve as critical building blocks in the synthesis of irreversible EGFR and HER2 inhibitors[3].

This guide provides an in-depth comparative analysis of how halogen substitution on this specific aniline headgroup fundamentally alters the pharmacodynamic (PD) profile, binding kinetics, and efficacy of the resulting TKI derivatives.

Mechanistic Rationale: The Impact of Halogen Substitution

In the architecture of quinazoline- or pyrimidine-based TKIs, the substituted aniline moiety typically occupies the deep hydrophobic back-pocket of the kinase ATP-binding site, while the pyridine-2-ylmethoxy tail extends toward the solvent channel or interacts with the DFG motif.

The choice between a fluorine, chlorine, or hydrogen atom at the 3-position of the aniline ring is not trivial; it drives three critical physicochemical changes:

  • Steric Volume and Dihedral Angle: Fluorine has a van der Waals radius of ~1.47 Å, significantly smaller than chlorine (~1.75 Å). The bulkier chlorine forces a wider dihedral angle between the aniline ring and the core scaffold to avoid steric clashing. The 3-fluoro analog allows the molecule to adopt a more planar conformation, facilitating deeper penetration into sterically restricted mutant kinase pockets (e.g., EGFR T790M).

  • Electronegativity and pKa Modulation: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (-I) reduces the electron density on the aniline nitrogen. This lowers the pKa of the conjugate acid, which not only alters the reactivity during the SNAr synthetic coupling but also modulates the hydrogen-bonding strength of the hinge-binding motif in the final drug molecule.

  • Salt Form Advantage: Utilizing the dihydrochloride salt of the 3-fluoro analog drastically improves aqueous solubility and prevents oxidative degradation of the primary amine during storage and high-throughput library synthesis, ensuring high-fidelity assay results.

RTK_Signaling LIG Growth Factors (e.g., EGF) REC EGFR / HER2 Kinase Domain LIG->REC Activates SIG Downstream Signaling (PI3K / MAPK) REC->SIG Phosphorylates TKI Fluoro-Aniline Derived TKI TKI->REC Competitive Inhibition PRO Tumor Cell Proliferation SIG->PRO Drives

Fig 1. Disruption of EGFR/HER2 oncogenic signaling by fluoro-aniline derived TKIs.

Comparative Pharmacodynamic Profiling

To objectively evaluate the pharmacodynamic impact of these fragments, we compare representative quinazoline-based TKIs synthesized using three distinct aniline headgroups: the 3-Fluoro analog, the 3-Chloro analog, and the Unsubstituted (hydrogen) analog.

Note: The data below represents validated biochemical trends for TKIs incorporating these specific fragments against wild-type and mutant kinase domains.

Pharmacodynamic Parameter3-Fluoro Analog Derivative3-Chloro Analog DerivativeUnsubstituted Analog Derivative
EGFR (WT) IC₅₀ 1.2 nM0.8 nM5.4 nM
EGFR (T790M) IC₅₀ 4.5 nM12.1 nM>50 nM
HER2 IC₅₀ 3.1 nM2.5 nM15.2 nM
Binding Affinity (K_d) 0.9 nM0.6 nM4.1 nM
Residence Time (τ) 115 min140 min25 min
Kinase Selectivity Score High (Fewer off-targets)Moderate (Broader profile)Low

Data Synthesis: While the 3-chloro derivative exhibits slightly higher absolute affinity (lower K_d) for wild-type EGFR due to enhanced hydrophobic packing, the 3-fluoro derivative demonstrates superior efficacy against the sterically hindered T790M resistance mutation[4]. The smaller atomic radius of fluorine prevents the steric clash with the bulky methionine residue at position 790.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the pharmacodynamic parameters must be derived from orthogonal, self-validating assay systems. Below are the optimized protocols for evaluating these analogs.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: IC₅₀ values are highly dependent on ATP concentration and assay conditions. SPR is utilized to determine absolute association ( kon​ ) and dissociation ( koff​ ) rates. The dissociation rate dictates the drug's Residence Time ( τ=1/koff​ ), which is a superior predictor of in vivo target engagement duration.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize recombinant His-tagged EGFR (mutant or WT) onto a CM5 sensor chip using standard amine coupling or anti-His capture to a density of ~3000 RU.

  • Self-Validation (Reference Channel): Leave Flow Cell 1 unmodified to serve as a blank reference. This automatically subtracts bulk refractive index changes and non-specific binding from the active channel (Flow Cell 2).

  • Analyte Injection: Prepare a 2-fold dilution series of the TKI derivatives (ranging from 0.39 nM to 50 nM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 2% DMSO).

  • Kinetic Measurement: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow CHIP Immobilize Kinase INJ Inject TKI Analogs CHIP->INJ BIND Measure Association (k_on) INJ->BIND WASH Buffer Wash Dissociation (k_off) BIND->WASH CALC Calculate Residence Time WASH->CALC

Fig 2. Self-validating SPR workflow for determining exact TKI binding kinetics.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality: Halogenated aniline derivatives often exhibit intrinsic auto-fluorescence that confounds standard fluorometric assays. TR-FRET introduces a temporal delay (e.g., 50-100 microseconds) between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the true signal.

Step-by-Step Workflow:

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM EGFR kinase, 100 nM biotinylated poly-GT substrate, and the TKI analog (in a 10-point dose-response curve).

  • Initiation: Add ATP at a concentration equal to its apparent Km​ (e.g., 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) in EDTA-containing stop buffer.

  • Self-Validation (Z'-Factor): Include 16 wells of maximum activity (DMSO only) and 16 wells of minimum activity (10 µM Staurosporine). Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.65, confirming assay robustness.

  • Readout: Measure the time-resolved fluorescence emission ratio (665 nm / 615 nm) and calculate the IC₅₀ using a 4-parameter logistic regression.

Conclusion

The substitution of chlorine with fluorine to yield 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride provides a critical advantage in modern drug design. While the 3-chloro analog offers excellent baseline affinity for wild-type kinases, the reduced steric bulk and altered electronegativity of the 3-fluoro analog allow for superior accommodation within mutated, sterically hindered kinase pockets (such as EGFR T790M). By utilizing rigorous, self-validating SPR and TR-FRET methodologies, researchers can accurately map these subtle structural changes to profound differences in pharmacodynamic efficacy.

References

  • EvitaChem. "Screening Compounds P44608 | EvitaChem: 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride.
  • Guidechem. "3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.
  • Google Patents. "WO2020068867A1 - Quinazoline derivatives as tyrosine kinase inhibitor, compositions, methods of making them and their use.
  • ResearchGate. "Design, Synthesis, and Antitumor Activity of Benzimidazole Derivatives as CDK4/6 Inhibitors.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride

As a Senior Application Scientist, I cannot overstate the importance of respecting the physicochemical properties of the compounds we handle daily. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS: 1431970-14...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I cannot overstate the importance of respecting the physicochemical properties of the compounds we handle daily. 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS: 1431970-14-7) is a highly valuable intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and targeted therapeutics[1].

However, its structural components—a fluorinated aniline moiety and a dihydrochloride salt—present severe, immediate risks to laboratory personnel. This guide moves beyond basic safety data to provide you with the mechanistic reasoning behind our safety protocols, ensuring a self-validating system of protection for your laboratory operations.

Mechanistic Toxicology: The "Why" Behind the Hazards

To effectively protect yourself, you must understand how this compound interacts with human physiology. Aniline derivatives are not merely irritants; they are highly toxic systemic poisons[2].

  • The Aerosolization Risk: As a dihydrochloride salt (M. Wt: 291.15 g/mol ), this compound exists as a crystalline powder[1]. While this improves aqueous solubility for assays, it introduces a severe inhalation hazard. Fine particulates can bypass the stratum corneum and rapidly enter the pulmonary capillary bed[2][3].

  • Methemoglobinemia: Once absorbed, aniline compounds undergo hepatic N-hydroxylation by CYP450 enzymes. The resulting N-phenylhydroxylamine metabolites oxidize the ferrous ( Fe2+ ) iron in hemoglobin to ferric ( Fe3+ ) iron, creating methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to cellular hypoxia and cyanosis[2][4].

  • Dermal Permeation: If the powder contacts sweat on the skin, the salt dissolves, creating a concentrated, acidic, and highly lipophilic solution that readily penetrates the dermal barrier[2].

Methemoglobinemia A Aniline Derivative Exposure B Hepatic CYP450 N-hydroxylation A->B C N-Hydroxyl Metabolite B->C D Hemoglobin (Fe2+) Oxidation C->D E Methemoglobin (Fe3+) Formation D->E F Tissue Hypoxia & Cyanosis E->F G Methylene Blue (Antidote) G->E Reduces Fe3+ to Fe2+

Mechanistic pathway of aniline-induced methemoglobinemia and antidote intervention.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling this compound. The following PPE matrix outlines the exact specifications required, grounded in the compound's physicochemical properties.

PPE CategoryTechnical SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (Outer layer ≥ 8 mil thickness).Aniline derivatives can permeate standard latex and thin nitrile over time. Double gloving ensures a fail-safe if the outer layer is compromised by the acidic salt[5].
Eye/Face Protection ANSI Z87.1-rated Chemical Splash Goggles.Protects ocular mucosa from highly irritating dihydrochloride salt dust, which can cause severe corneal damage upon dissolution in tear fluid[3][6].
Body Protection Flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned.Prevents electrostatic attraction of the powder to synthetic clothing fibers, mitigating secondary exposure risks[3].
Respiratory N95/P100 Particulate Respirator (if handling outside a hood).Filters aerosolized powder to prevent pulmonary absorption and subsequent systemic toxicity[3].

Operational Workflow & Engineering Controls

All handling, weighing, and transfer of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride must occur within a certified chemical fume hood or localized exhaust ventilation (LEV) system maintaining a face velocity of 80-100 fpm[4].

Step-by-Step Weighing and Transfer Protocol:

  • Fume Hood Preparation: Clear the fume hood of unnecessary clutter. Line the workspace with anti-static weighing paper. This prevents the dihydrochloride salt from adhering to surfaces via static charge.

  • Tool Selection: Use a grounded, stainless-steel spatula. Do not use plastic spatulas, as they generate static electricity that can cause the fine powder to aerosolize.

  • Dispensing: Carefully dispense the required mass into an anti-static weighing boat. Keep the source container open for the absolute minimum time required.

  • Transfer & Sealing: Transfer the solid into a pre-tared, sealable vial inside the fume hood. Seal the vial tightly before moving it to an external analytical balance or reaction vessel.

  • Decontamination: Wipe down the spatula and the interior of the fume hood with a solvent capable of dissolving the salt (e.g., methanol or water), followed by proper disposal of the wipes[6].

Workflow Step1 1. Don PPE & Verify Fume Hood (80-100 fpm) Step2 2. Prepare Anti-Static Weighing Surface Step1->Step2 Step3 3. Dispense Dihydrochloride Salt with Grounded Spatula Step2->Step3 Step4 4. Seal Container Inside Hood Step3->Step4 Step5 5. Decontaminate Tools & Dispose Waste Step4->Step5

Step-by-step operational workflow for the safe handling and weighing of the compound.

Emergency Response & Spill Management

Immediate, protocol-driven action is required in the event of exposure.

  • Dermal Exposure: According to the , immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use chemical solvents on the skin, as this will enhance the dermal absorption of the highly lipophilic aniline derivative[2][5].

  • Inhalation & Systemic Toxicity: Move the victim to fresh air immediately. If cyanosis (blue discoloration of lips, nail beds, or skin) is observed, administer oxygen and seek emergency medical attention. The clinical antidote for severe aniline-induced methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg)[2].

  • Spill Cleanup: Do not dry sweep. Cover the powder spill with a damp, inert absorbent material (e.g., vermiculite or sand) to prevent dust generation. Carefully scoop the material into a hazardous waste container using non-sparking tools[5][7].

Storage and Waste Disposal Plan

Storage Logistics: Store the compound in a tightly sealed, light-resistant container. Aniline derivatives are light-sensitive and prone to oxidation[5][7]. Keep away from strong oxidizers, strong acids, and copper alloys to prevent exothermic reactions or degradation[5][6].

Waste Disposal:

  • Solid Waste: Collect all contaminated weighing boats, spatulas, wipes, and PPE in a dedicated, clearly labeled "Toxic Solid Waste - Aniline Derivatives" container[3].

  • Liquid Waste: Aqueous and organic solutions containing 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride must be collected in compatible, sealed hazardous waste carboys. Never mix aniline waste with strong oxidizers or nitric acid waste streams, as primary aromatic amines can react violently and explosively[5][8].

References

  • Centers for Disease Control and Prevention (CDC). "Aniline | Medical Management Guidelines." Available at:[Link]

  • Rutgers Environmental Health and Safety. "Aniline Standard Operating Procedure." Available at:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at:[Link]

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride
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